CPUY192018
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H26N2O10S2 |
|---|---|
Molecular Weight |
614.6 g/mol |
IUPAC Name |
2-[[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C28H26N2O10S2/c1-39-19-7-11-21(12-8-19)41(35,36)29(17-27(31)32)25-15-16-26(24-6-4-3-5-23(24)25)30(18-28(33)34)42(37,38)22-13-9-20(40-2)10-14-22/h3-16H,17-18H2,1-2H3,(H,31,32)(H,33,34) |
InChI Key |
KWSIQJUNYMMCTB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CPUY192018 Disodium; CPUY192018-disodium; CPUY192018disodium; CPUY192018 Na2; CPUY192018; CPUY-192018; CPUY 192018 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CPUY192018
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism: A Potent Inhibitor of the Keap1-Nrf2 Protein-Protein Interaction
CPUY192018 is a potent small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI).[1][2][3] Under normal physiological conditions, Keap1 acts as a negative regulator of Nrf2, targeting it for ubiquitination and subsequent proteasomal degradation. By competitively binding to Keap1, this compound disrupts this interaction, leading to the stabilization and nuclear translocation of Nrf2.[4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription. This activation of the Nrf2-ARE pathway is central to the antioxidant and anti-inflammatory effects of this compound.[2][3]
The primary therapeutic effects of this compound stem from its ability to simultaneously bolster cellular antioxidant defenses and suppress inflammatory signaling pathways. In preclinical models, it has demonstrated protective effects in renal and retinal tissues against inflammatory and oxidative insults.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Assay | Source |
| IC50 | 0.63 µM | Not Specified | [1] |
| IC50 | 14.4 nM | Fluorescence Polarization Assay | [4] |
| Kd | 39.8 nM | Isothermal Titration Calorimetry | [4] |
Table 2: Dose-Dependent Upregulation of Nrf2 and Target Gene mRNA in HK-2 Cells by this compound
| Target Gene | Fold Increase at 10 µM this compound | Cell Line | Treatment Duration | Source |
| Nrf2 | 6.1-fold | HK-2 | 10 hours | [2] |
| HO-1 | 7.0-fold | HK-2 | 10 hours | [2] |
| NQO1 | 4.5-fold | HK-2 | 10 hours | [2] |
| GCLM | 5.7-fold | HK-2 | 10 hours | [2] |
Table 3: Effects of this compound on Antioxidant and Oxidative Stress Markers in HK-2 Cells
| Marker | Effect of this compound Pretreatment on LPS-induced Changes | Cell Line | Source |
| ROS Production | Inhibition | HK-2 | [1] |
| MDA Levels | Reduction | HK-2 | [1][2] |
| GSH/GSSG Ratio | Increase | HK-2 | [1][2] |
| SOD Activity | Significant Increase | HK-2 | [2] |
| GPx Activity | Significant Increase | HK-2 | [2] |
| CAT Activity | Significant Increase | HK-2 | [2] |
Table 4: In Vivo Effects of this compound in a Mouse Model of Chronic Renal Inflammation
| Parameter | Effect of this compound (5-20 mg/kg) | Outcome | Source |
| Body Weight Loss | Attenuated | Amelioration of disease phenotype | [1] |
| Histological Disease Scores | Reduced | Reduced kidney damage | [1] |
| Glomerular Pathological Changes | Improved | Reduced kidney damage | [1] |
| Nrf2 Pathway | Activated | Enhanced renal antioxidant capacity | [1] |
| Inflammatory Response | Inhibited | Reduced renal inflammation | [1] |
Signaling Pathways
The mechanism of action of this compound involves the modulation of two critical signaling pathways: the Keap1-Nrf2 antioxidant pathway and the NF-κB inflammatory pathway.
Activation of the Keap1-Nrf2 Pathway
This compound directly inhibits the Keap1-Nrf2 protein-protein interaction, preventing the Keap1-mediated ubiquitination and degradation of Nrf2. This leads to the accumulation of Nrf2 in the cytoplasm and its subsequent translocation to the nucleus. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE), driving the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM).[2]
Inhibition of the NF-κB Signaling Pathway
In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the production of reactive oxygen species (ROS) can activate the NF-κB signaling pathway.[2] This pathway is a key regulator of the inflammatory response. This compound, by activating the Nrf2 pathway, enhances the cellular antioxidant capacity, which in turn quenches ROS. This reduction in ROS levels prevents the activation of IκB kinase (IKK), the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), and the nuclear translocation of the NF-κB p65 subunit.[1][2] As a result, the transcription of pro-inflammatory genes is suppressed.[2]
Experimental Protocols
In Vitro Studies with HK-2 Cells
1. Cell Culture and Treatment:
-
Human proximal tubular epithelial cells (HK-2) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 μg/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 10% CO2 atmosphere.[5]
-
For experiments, cells are pretreated with this compound (typically in the range of 0.1-10 µM) for a specified duration (e.g., 10 hours) before exposure to lipopolysaccharide (LPS) to induce an inflammatory response.[2][6]
2. Gene Expression Analysis (qRT-PCR):
-
HK-2 cells are treated with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 10 hours.[2]
-
Total RNA is extracted, and cDNA is synthesized.
-
Quantitative real-time PCR is performed to measure the mRNA levels of Nrf2, HO-1, NQO1, and GCLM, with β-actin used as a normalization control.[2]
3. Western Blot Analysis:
-
Cells are treated with this compound for a specified time (e.g., 8 hours for Nrf2 downstream proteins, or for various time points to assess Nrf2 nuclear translocation).[4]
-
For NF-κB pathway analysis, cells are pretreated with this compound for 10 hours and then exposed to LPS (e.g., 200 ng/mL) for an additional 6 hours.[4]
-
Cell lysates (whole cell, cytoplasmic, and nuclear fractions) are prepared and subjected to SDS-PAGE and immunoblotting with specific antibodies against Nrf2, HO-1, NQO1, GCLM, p-IKKβ, p-IκBα, p-p65, and respective loading controls (e.g., β-actin, Histone).[2][4]
4. Measurement of Antioxidant Capacity and Oxidative Stress:
-
HK-2 cells are pretreated with this compound (e.g., 10 µM) for 10 hours, followed by LPS treatment (e.g., 200 ng/mL) for an additional 6 hours.[2][7]
-
The activities of superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) are measured using commercially available kits.[2]
-
The ratio of reduced to oxidized glutathione (GSH/GSSG) and the levels of malondialdehyde (MDA) are determined to assess the antioxidant status and lipid peroxidation, respectively.[2]
-
Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like c-H2DCF-DA.[7]
5. Cell Viability and Apoptosis Assays:
-
To assess cytoprotective effects, HK-2 cells are pretreated with this compound (0.1-10 µM) for 10 hours, followed by exposure to LPS (e.g., 5 µg/mL) for an additional 12 hours. Cell viability is determined using the MTT assay.[6]
-
For apoptosis analysis, cells are treated similarly but for a shorter LPS exposure time (e.g., 8 hours), and apoptosis is quantified by flow cytometry using Annexin V-FITC and propidium iodide staining.[6]
In Vivo Mouse Model of Chronic Renal Inflammation
1. Animal Model:
-
A mouse model of chronic renal inflammation is induced by repeated intraperitoneal injections of LPS.[1]
2. This compound Administration:
-
This compound is administered to mice via intraperitoneal injection at doses ranging from 5 to 20 mg/kg over a period of 8 weeks.[1]
3. Outcome Measures:
-
Body weight and histological scores of the kidneys are monitored to assess the therapeutic effect.[1]
-
Immunohistochemistry is performed on kidney sections to evaluate the expression and localization of Nrf2 and its target proteins (HO-1, NQO1, GCLM).
-
The activities of antioxidant enzymes (SOD, CAT, GPX), myeloperoxidase (MPO), and levels of MDA and the GSH/GSSG ratio in kidney homogenates are measured to assess renal antioxidant capacity and oxidative stress.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Linc-KIAA1737–2 promoted LPS-induced HK-2 cell apoptosis by regulating miR-27a-3p/TLR4/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to CPUY192018: A Potent Modulator of the Keap1-Nrf2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPUY192018 is a potent, small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI) with significant anti-inflammatory and antioxidant properties.[1] This technical guide provides a comprehensive overview of the molecular function, mechanism of action, and experimental validation of this compound. It is designed to serve as a resource for researchers and drug development professionals investigating novel therapeutics for inflammation-related and oxidative stress-driven diseases. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of the associated signaling pathways.
Core Function and Mechanism of Action
This compound functions as a direct inhibitor of the interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[2] Under normal physiological conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[3] By disrupting the Keap1-Nrf2 interaction, this compound prevents the degradation of Nrf2. This leads to the accumulation of Nrf2 and its translocation into the nucleus.[2][4]
Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes.[5][6] This binding initiates the transcription of various antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM).[2] The upregulation of these genes constitutes the Nrf2-dependent antioxidant response, which plays a crucial role in protecting cells from oxidative stress.[2][7]
Furthermore, this compound has been shown to attenuate inflammatory responses by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This dual action of promoting antioxidant defense and suppressing inflammation makes this compound a promising candidate for further investigation in the context of various pathological conditions, including renal inflammation and retinal ischemia-reperfusion injury.[2][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Description |
| IC50 | 0.63 µM | - | Concentration for 50% inhibition of the Keap1-Nrf2 protein-protein interaction.[1] |
| Nrf2 Nuclear Translocation | Concentration-dependent increase | HK-2 cells | This compound treatment (0-10 μM for 0-24 h) significantly increased the nuclear translocation and level of Nrf2.[1] |
| Downstream Gene Upregulation | Concentration-dependent increase | HK-2 cells | Increased mRNA and protein levels of Nrf2 target genes HO-1, NQO1, and GCLM with this compound treatment (0.1, 1, 10 μM).[4] |
| ROS Production | Inhibition | LPS-treated HK-2 cells | Pretreatment with this compound (0-10 μM for 16-24 h) inhibited LPS-induced ROS production.[1] |
| GSH/GSSG Ratio | Increase | LPS-treated HK-2 cells | Pretreatment with this compound significantly restored the LPS-induced decline in the GSH/GSSG ratio.[2] |
| NF-κB Pathway Inhibition | Inhibition | LPS-treated HK-2 cells | This compound inhibited the phosphorylation of IKKβ, IκBα, and NF-κB p65.[1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Chronic Renal Inflammation
| Parameter | Treatment Group | Result |
| Inflammatory Cytokines (IL-18, IL-1β, IL-6, TNF-α) | This compound (5-20 mg/kg, i.p.) + LPS | Significantly reduced serum levels compared to LPS-only group.[2] |
| Nitric Oxide (NO) | This compound (5-20 mg/kg, i.p.) + LPS | Significantly reduced serum levels compared to LPS-only group.[2] |
| Renal Oxidative Stress | This compound (5-20 mg/kg, i.p.) + LPS | Balanced renal oxidative stress by activating Nrf2.[2] |
| Glomerular Pathology | This compound (5-20 mg/kg, i.p.) + LPS | Ameliorated pathological alterations of the glomerulus.[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Cell Culture and Treatments (In Vitro)
-
Cell Line: Human proximal tubular epithelial cells (HK-2) are commonly used.[2]
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[4]
-
This compound Treatment: A stock solution of this compound is prepared in a solvent like DMSO. For experiments, the stock is diluted to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM) in the cell culture medium. Cells are typically pretreated with this compound for a specified duration (e.g., 10 hours) before further challenges.[4]
-
LPS Challenge: To induce an inflammatory response and oxidative stress, cells are challenged with lipopolysaccharide (LPS) at a concentration such as 200 ng/mL for a defined period (e.g., 6 hours) following pretreatment with this compound.[4]
Western Blot Analysis
-
Objective: To quantify the protein levels of Nrf2, its downstream targets (HO-1, NQO1), and components of the NF-κB pathway (p-p65, p-IκBα, p-IKKβ).[4]
-
Protocol:
-
Protein Extraction: Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors. For nuclear and cytoplasmic fractions, a nuclear and cytoplasmic protein extraction kit is used.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. The membrane is then incubated with specific primary antibodies overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Loading controls like β-actin or Histone are used for normalization.[4]
-
Quantitative Real-Time PCR (RT-qPCR)
-
Objective: To measure the mRNA expression levels of Nrf2 and its target genes (HO-1, NQO1, GCLM).[4]
-
Protocol:
-
RNA Extraction: Total RNA is extracted from the cells using an RNA extraction reagent (e.g., TRIzol).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR: The qPCR is performed using a SYBR Green qPCR master mix on a real-time PCR system. The relative expression of the target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene like β-actin used for normalization.[4]
-
Animal Studies (In Vivo)
-
Animal Model: A model of chronic renal inflammation can be induced in mice (e.g., C57BL/6) by repeated intraperitoneal injections of LPS.[2]
-
Treatment Protocol: this compound is administered to the mice, typically via intraperitoneal injection, at various dosages (e.g., 5, 10, 20 mg/kg) for the duration of the study (e.g., 8 weeks).[1]
-
Sample Collection and Analysis: At the end of the treatment period, blood and kidney tissues are collected.
-
Serum Analysis: Serum levels of inflammatory markers such as IL-18, IL-1β, IL-6, TNF-α, and NO are measured using ELISA kits.[2]
-
Histological Analysis: Kidney tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess pathological changes in the glomerulus.[1]
-
Biochemical Analysis: Kidney tissue homogenates can be used for Western blot or qPCR analysis to assess the activation of the Nrf2 pathway and other relevant markers.[2]
-
Conclusion
This compound is a well-characterized inhibitor of the Keap1-Nrf2 protein-protein interaction that demonstrates significant potential as a therapeutic agent for diseases with underlying inflammatory and oxidative stress components. Its ability to activate the Nrf2-dependent antioxidant pathway while simultaneously inhibiting the pro-inflammatory NF-κB pathway provides a multi-faceted approach to cytoprotection. The data and protocols summarized in this guide offer a solid foundation for further research and development of this compound and other molecules targeting this critical signaling nexus.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 6. Research Portal [iro.uiowa.edu]
- 7. mdpi.com [mdpi.com]
- 8. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the Keap1-Nrf2 protein-protein interaction protects retinal cells and ameliorates retinal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CPUY192018: A Potent Inhibitor of the Keap1-Nrf2 Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CPUY192018, a small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI). This document details the mechanism of action, quantitative biochemical and cellular activity, and key experimental protocols for evaluating this compound and similar molecules.
Introduction to the Keap1-Nrf2 Pathway and this compound
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, Keap1, an E3 ubiquitin ligase substrate adaptor, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[3] In response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[2][3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including those encoding for antioxidant and detoxification enzymes.[1][2]
This compound is a potent, non-covalent inhibitor of the Keap1-Nrf2 PPI.[1][2] Unlike electrophilic Nrf2 activators, this compound offers a more selective mechanism of action with a potentially lower risk of off-target effects.[2] By directly disrupting the Keap1-Nrf2 complex, this compound mimics the natural stress response, leading to the activation of the Nrf2-ARE pathway and subsequent upregulation of downstream target genes.[1][2] This activity confers protection against oxidative stress and inflammation, making this compound a promising therapeutic candidate for a variety of conditions, including inflammatory kidney disorders and retinal diseases.[1][4]
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound's binding affinity to Keap1 and its cellular activity.
Table 1: In Vitro Binding Affinity of this compound to Keap1
| Assay Type | Parameter | Value (nM) | Reference |
| Fluorescence Polarization Assay | IC50 | 14.4 | [2] |
| Isothermal Titration Calorimetry | Kd | 39.8 | [2] |
| Unknown Assay | IC50 | 630 | [5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Description | Concentration | Effect | Reference |
| HK-2 (Human Kidney) | Nrf2 Protein Level and Nuclear Translocation | 10 µM | Significant increase | [1][2][5] |
| HK-2 (Human Kidney) | Nrf2-ARE Transcriptional Activity | 0.1 - 10 µM | Dose-dependent increase in Nrf2, HO-1, NQO1, GCLM mRNA | [6] |
| HK-2 (Human Kidney) | Cytoprotection against LPS-induced injury | 1 and 10 µM | Inhibition of ROS production, reduced MDA levels, increased GSH/GSSG ratio, inhibition of apoptosis and inflammatory cytokine secretion | [5] |
| HK-2 (Human Kidney) | Inhibition of NF-κB Pathway | 1 and 10 µM | Inhibited phosphorylation of IKKβ, IκBα, and NF-κB p65 | [5] |
| HREC (Human Retinal Endothelial Cells) | Nrf2 Protein Level and Nuclear Translocation | Not specified | Increased | [4] |
| HREC (Human Retinal Endothelial Cells) | Protection against oxidative stress and inflammation | Not specified | Protected cells | [4] |
| Macrophages | Nrf2 Activation and Inflammatory Suppression | Not specified | Activated Nrf2 and suppressed inflammatory response | [4] |
| NCM460 (Human Colon) | Cytoprotective Effects | Not specified | Showed cytoprotective effects | [7] |
Table 3: In Vivo Activity of this compound
| Animal Model | Dosing | Effect | Reference |
| LPS-induced mouse model of chronic renal inflammation | 5-20 mg/kg; intraperitoneal injection; 8 weeks | Attenuated body weight loss, reduced histological disease scores, improved glomerular pathological changes, activated Nrf2 pathway, and inhibited inflammatory response | [5] |
| Mouse model of retinal ischemia-reperfusion injury | Systemic and topical administration | Rescued visual function | [4] |
Signaling Pathways and Experimental Workflows
The Keap1-Nrf2 Signaling Pathway and the Mechanism of Action of this compound
The following diagram illustrates the Keap1-Nrf2 signaling pathway under normal and stress conditions, and the intervention point of this compound.
Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Keap1-Nrf2 PPI Inhibitors
The following diagram outlines a typical experimental workflow for the identification and characterization of Keap1-Nrf2 PPI inhibitors like this compound.
Caption: A general experimental workflow for the evaluation of Keap1-Nrf2 inhibitors.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay is used to screen for compounds that inhibit the interaction between Keap1 and a fluorescently labeled Nrf2-derived peptide.
-
Materials:
-
Recombinant human Keap1 protein
-
Fluorescein-labeled peptide derived from the Nrf2 ETGE motif
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Test compound (this compound) serially diluted in DMSO
-
-
Procedure:
-
Add the fluorescently labeled Nrf2 peptide to the assay buffer to a final concentration that gives a stable and robust fluorescence polarization signal.
-
Add recombinant Keap1 protein to a final concentration that results in a significant increase in polarization upon binding to the fluorescent peptide.
-
Dispense the Keap1-peptide mixture into the wells of the microplate.
-
Add the test compound (this compound) at various concentrations to the wells. Include positive (no inhibitor) and negative (no Keap1) controls.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding of a ligand to a protein to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Materials:
-
Recombinant human Keap1 protein
-
This compound
-
ITC buffer (e.g., PBS, pH 7.4, with 5% DMSO)
-
ITC instrument
-
-
Procedure:
-
Prepare a solution of Keap1 protein in the ITC buffer and load it into the sample cell of the calorimeter.
-
Prepare a solution of this compound in the same buffer and load it into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of this compound into the Keap1 solution.
-
Record the heat change after each injection.
-
Integrate the heat peaks and fit the data to a suitable binding model to determine the Kd, n, and ΔH.
-
Western Blot for Nrf2 Stabilization and Nuclear Translocation
This protocol is used to assess the effect of this compound on the protein levels of Nrf2 in the cytoplasm and nucleus.
-
Materials:
-
Cell line of interest (e.g., HK-2 cells)
-
This compound
-
Cell lysis buffer and nuclear/cytoplasmic extraction kit
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies (anti-Nrf2, anti-β-actin for cytoplasmic loading control, anti-Histone for nuclear loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cells to the desired confluency and treat with this compound at various concentrations for a specified time.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the respective loading controls.
-
Quantitative Real-Time PCR (RT-qPCR) for Nrf2 Target Gene Expression
This method is used to measure the mRNA levels of Nrf2 target genes (e.g., HO-1, NQO1, GCLM).
-
Materials:
-
Cell line of interest
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., β-actin)
-
RT-qPCR instrument
-
-
Procedure:
-
Treat cells with this compound at various concentrations.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, primers, and qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Conclusion
This compound is a well-characterized and potent inhibitor of the Keap1-Nrf2 protein-protein interaction. Its ability to activate the Nrf2 pathway in a targeted manner, leading to antioxidant and anti-inflammatory effects, has been demonstrated in both in vitro and in vivo models. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on the Keap1-Nrf2 axis and exploring the therapeutic potential of PPI inhibitors. Further investigation into the pharmacokinetics, safety profile, and efficacy in a broader range of disease models will be crucial for the clinical translation of this compound and similar compounds.
References
- 1. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Keap1-Nrf2 protein-protein interaction protects retinal cells and ameliorates retinal ischemia-reperfusion injury [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Keap1-Nrf2 interaction inhibitor | TargetMol [targetmol.com]
The Antioxidant Properties of CPUY192018: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPUY192018 is a potent, small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction. By disrupting this interaction, this compound facilitates the nuclear translocation of Nrf2, a master regulator of the cellular antioxidant response. This leads to the upregulation of a broad spectrum of cytoprotective genes, thereby enhancing cellular defenses against oxidative stress. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its efficacy.
Core Mechanism of Action: Keap1-Nrf2 Pathway Inhibition
Under basal conditions, Keap1, an E3 ubiquitin ligase substrate adaptor protein, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thus maintaining low intracellular levels of Nrf2.[1] Oxidative or electrophilic stress modifies key cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction and allows Nrf2 to accumulate and translocate to the nucleus.
This compound mimics the effect of oxidative stress by directly inhibiting the protein-protein interaction between Keap1 and Nrf2. This non-covalent inhibition stabilizes Nrf2, leading to its accumulation, nuclear translocation, and subsequent binding to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This results in the transcriptional activation of a suite of antioxidant and detoxifying enzymes.
The inhibitory potency of this compound against the Keap1-Nrf2 protein-protein interaction has been quantified with an IC50 value of 0.63 µM .
Quantitative Analysis of Antioxidant Effects
The antioxidant activity of this compound has been demonstrated through the quantification of Nrf2 pathway activation and the resulting increase in cellular antioxidant capacity. The following tables summarize the key findings from in vitro studies using human kidney proximal tubular epithelial (HK-2) cells.
Table 1: Upregulation of Nrf2 and Nrf2-Targeted Genes by this compound in HK-2 Cells
| Gene | Treatment Concentration (µM) | mRNA Fold Increase (vs. Control) |
| Nrf2 | 10 | 6.1 |
| HO-1 | 10 | 7.0 |
| NQO1 | 10 | 4.5 |
| GCLM | 10 | 5.7 |
Data sourced from Lu et al., Redox Biology, 2019.[1]
Table 2: Enhancement of Antioxidant Enzyme Activity and Reduction of Oxidative Stress Markers in HK-2 Cells by this compound
| Parameter | Treatment Concentration (µM) | Outcome |
| Superoxide Dismutase (SOD) Activity | 10 | Increased |
| Glutathione Peroxidase (GSH-Px) Activity | 10 | Increased |
| Catalase (CAT) Activity | 10 | Increased |
| Malondialdehyde (MDA) Level | 10 | Decreased |
| GSH/GSSG Ratio | 10 | Increased |
Data sourced from Lu et al., Redox Biology, 2019.[1]
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced Nrf2 activation.
Experimental Workflow for Assessing Antioxidant Properties
Caption: Workflow for evaluating this compound's antioxidant effects.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the study by Lu et al. (2019) in Redox Biology, supplemented with standard laboratory procedures.
Cell Culture and Treatment
-
Cell Line: Human kidney proximal tubular epithelial cells (HK-2).
-
Culture Medium: DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: For experimental purposes, HK-2 cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound (typically 0.1 to 10 µM) or vehicle (DMSO) for specified durations (e.g., 8, 10, or 24 hours) depending on the downstream application.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from treated and control HK-2 cells using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit (e.g., a High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers.
-
qRT-PCR: The relative mRNA expression levels of Nrf2, HO-1, NQO1, and GCLM are quantified using a real-time PCR system and a SYBR Green-based detection method. The thermal cycling conditions are typically an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene such as β-actin used for normalization.
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for Nrf2, HO-1, NQO1, GCLM, and a loading control (e.g., β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression levels are normalized to the loading control.
Antioxidant Capacity Assays
Commercial assay kits are typically used to measure the activities of antioxidant enzymes and the levels of oxidative stress markers.
-
Sample Preparation: HK-2 cells are treated with this compound, harvested, and lysed according to the specific instructions provided with each assay kit.
-
Superoxide Dismutase (SOD) Activity Assay: SOD activity is measured based on its ability to inhibit the oxidation of a chromogenic substrate.
-
Glutathione Peroxidase (GSH-Px) Activity Assay: GSH-Px activity is determined by measuring the rate of oxidation of glutathione.
-
Catalase (CAT) Activity Assay: CAT activity is assessed by monitoring the decomposition of hydrogen peroxide.
-
Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, are quantified using a thiobarbituric acid reactive substances (TBARS) assay.
-
GSH/GSSG Ratio Assay: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is determined to assess the cellular redox state.
Conclusion
This compound is a potent activator of the Nrf2 antioxidant pathway. By inhibiting the Keap1-Nrf2 interaction, it significantly upregulates the expression of a wide array of antioxidant and cytoprotective genes. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in conditions associated with oxidative stress.
References
A Technical Guide to the Anti-Inflammatory Effects of CPUY192018
Audience: Researchers, scientists, and drug development professionals.
Abstract
CPUY192018 is a potent, small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI).[1][2] This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, focusing on its core mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. By activating the Nrf2-antioxidant response element (ARE) pathway and inhibiting the pro-inflammatory NF-κB signaling cascade, this compound demonstrates significant therapeutic potential for inflammatory conditions, particularly those involving oxidative stress.[1][3][4] This document synthesizes key findings from in vitro and in vivo studies to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action: Dual Modulation of Nrf2 and NF-κB Pathways
The primary anti-inflammatory effect of this compound stems from its ability to disrupt the Keap1-Nrf2 interaction. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[5] this compound competitively binds to Keap1, preventing Nrf2 degradation.[3][6] This leads to the stabilization and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.[1][5]
The activation of the Nrf2-ARE pathway results in the transcription of genes encoding antioxidant proteins (e.g., Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1)) and detoxification enzymes.[3][4][7] This enhanced antioxidant capacity counteracts the overproduction of reactive oxygen species (ROS), a key driver of inflammation.[1][3]
Concurrently, this compound diminishes inflammatory responses by hindering the ROS-mediated activation of the NF-κB pathway.[1] By reducing oxidative stress, this compound prevents the activation of IKKβ and the subsequent phosphorylation and degradation of IκBα. This keeps the NF-κB p65 subunit sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2][4]
Caption: Signaling pathways modulated by this compound.
Quantitative Data Presentation
The efficacy of this compound has been quantified in both cellular and animal models. The data highlights its potency as a Keap1-Nrf2 PPI inhibitor and its downstream anti-inflammatory and antioxidant effects.
Table 1: In Vitro Efficacy of this compound in Human HK-2 Cells
| Parameter | Assay | Concentration | Result | Citation |
| Keap1-Nrf2 Inhibition | Fluorescence Polarization | - | IC₅₀: 0.63 µM | [2] |
| Nrf2 Pathway Activation | Western Blot | 0.1 - 10 µM | Dose-dependent increase in Nrf2, HO-1, NQO1, GCLM protein levels | [3][4] |
| qRT-PCR | 0.1 - 10 µM | Dose-dependent increase in Nrf2, HO-1, NQO1, GCLM mRNA levels | [4] | |
| Antioxidant Effects | ROS Assay | 10 µM | Inhibition of LPS-induced ROS production | [2] |
| (LPS-challenged) | MDA Assay | 10 µM | Reduction of LPS-induced MDA levels | [2] |
| GSH/GSSG Ratio | 10 µM | Increase in LPS-reduced GSH/GSSG ratio | [2] | |
| Anti-inflammatory Effects | ELISA / qRT-PCR | 1 - 10 µM | Significant reduction of LPS-induced IL-1β, IL-6, TNF-α, IL-18, NO | [4] |
| (LPS-challenged) | Western Blot | 1 - 10 µM | Inhibition of LPS-induced phosphorylation of IKKβ, IκBα, and NF-κB p65 | [2][4] |
| Cytoprotection | MTT Assay | 0.1 - 10 µM | Dose-dependent protection against LPS-induced cell damage | [4] |
Table 2: In Vivo Efficacy of this compound in LPS-Induced Renal Inflammation Mouse Model
| Parameter | Model | Dosage (i.p.) | Duration | Result | Citation |
| Renal Protection | C57BL/6 Mice | 5 - 20 mg/kg | 8 weeks | Attenuated body weight loss and reduced histological disease scores | [2][3] |
| (LPS-induced) | 20 mg/kg | 8 weeks | Ameliorated glomerular pathological changes | [1][3] | |
| Nrf2 Activation | C57BL/6 Mice | 20 mg/kg | 8 weeks | Increased renal expression of Nrf2, HO-1, NQO1, GCLM | [3] |
| Antioxidant Effects | C57BL/6 Mice | 20 mg/kg | 8 weeks | Increased renal SOD, CAT, GPX activity; Increased GSH/GSSG ratio | [3] |
| (LPS-induced) | 20 mg/kg | 8 weeks | Reduced renal ROS and MDA levels | [3] | |
| Anti-inflammatory Effects | C57BL/6 Mice | 20 mg/kg | 8 weeks | Suppressed inflammatory responses in the kidney | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the anti-inflammatory effects of this compound.
In Vitro Model: LPS-Challenged HK-2 Cells
-
Cell Culture: Human proximal tubular epithelial cells (HK-2) are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment Protocol: Cells are pretreated with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 10 hours. Following pretreatment, inflammation is induced by challenging the cells with lipopolysaccharide (LPS) (e.g., 200 ng/mL to 5 µg/mL) for an additional 6 to 12 hours, depending on the endpoint being measured.[4]
Western Blot Analysis
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, cytoplasmic and nuclear protein fractions are separated using a specialized kit.
-
Quantification & Separation: Protein concentration is determined by a BCA assay. Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. They are then incubated overnight at 4°C with primary antibodies against Nrf2, HO-1, NQO1, p-IKKβ, p-IκBα, p-p65, and β-actin or Histone as loading controls.
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][5]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from HK-2 cells using TRIzol reagent. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using a SYBR Green master mix on a real-time PCR system. The thermal cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Gene expression levels of Nrf2, HO-1, NQO1, and GCLM are normalized to a housekeeping gene like β-actin. The relative expression is calculated using the 2-ΔΔCt method.[4]
Animal Model of Chronic Renal Inflammation
-
Animals: Female C57BL/6 mice (6-8 weeks old) are used.[3]
-
Induction and Treatment: Chronic renal inflammation is induced by repeated intraperitoneal (i.p.) injections of LPS. Concurrently, treatment groups receive daily i.p. injections of this compound (5-20 mg/kg) for the study duration (e.g., 8 weeks).[2][3]
-
Endpoint Analysis: At the end of the study, kidneys are harvested for histological analysis (H&E staining), immunohistochemistry for Nrf2 pathway proteins, and biochemical assays to measure oxidative stress markers (MDA, ROS) and antioxidant enzyme activities (SOD, CAT).[3]
Caption: Workflow for in vitro anti-inflammatory assays.
Conclusion
This compound is a well-characterized Keap1-Nrf2 PPI inhibitor with potent anti-inflammatory and antioxidant properties. Its dual mechanism of activating the cytoprotective Nrf2 pathway while suppressing the pro-inflammatory NF-κB cascade provides a robust rationale for its therapeutic development. The quantitative data from both in vitro and in vivo models consistently demonstrate its efficacy in mitigating inflammation and oxidative stress. The detailed protocols provided herein offer a foundation for further research into this compound and other molecules in its class for the treatment of inflammatory diseases.
References
- 1. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
CPUY192018 discovery and development
An In-depth Technical Guide to CPUY192018: A Novel Keap1-Nrf2 Protein-Protein Interaction Inhibitor
Executive Summary
This compound is a potent, small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI).[1][2][3] Developed through the optimization of earlier compounds, this compound presents a promising therapeutic candidate for inflammation-related diseases by activating the Nrf2-dependent antioxidant pathway and concurrently inhibiting the NF-κB-mediated inflammatory response.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its core signaling pathways.
Introduction and Discovery
The Keap1-Nrf2-ARE pathway is a critical regulator of cellular defense against oxidative stress, orchestrating the expression of a multitude of antioxidant and detoxification genes.[2][3][4] Under basal conditions, Keap1, acting as a substrate adaptor for an E3 ubiquitin ligase complex, targets Nrf2 for polyubiquitination and subsequent proteasomal degradation.[2] This process maintains low intracellular levels of Nrf2.
Traditional Nrf2 activators are often electrophilic compounds that covalently modify reactive cysteine residues on Keap1.[2] While effective, this mechanism can lead to off-target effects due to the ubiquitous nature of cysteine in cellular proteins.[2] In contrast, a newer class of therapeutics aims to disrupt the Keap1-Nrf2 protein-protein interaction through non-covalent binding.[2] this compound emerged from such efforts, developed via medicinal chemistry-led solubility optimization of a precursor compound, CPUY192002.[2] This has resulted in a potent, non-covalent inhibitor with improved physicochemical properties suitable for in vivo evaluation.[2]
Mechanism of Action
This compound functions as a direct inhibitor of the Keap1-Nrf2 PPI. By binding to Keap1, it competitively prevents the association of Keap1 with Nrf2. This disruption inhibits the Keap1-mediated ubiquitination and degradation of Nrf2, leading to the accumulation of newly synthesized Nrf2 in the cytoplasm.[2][5] The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[6] This action initiates the transcription of a wide array of cytoprotective genes, including those involved in antioxidant defense and detoxification.[2][3]
Furthermore, this compound has demonstrated the ability to suppress the pro-inflammatory NF-κB signaling pathway.[1][2] This dual activity—enhancing antioxidant defenses while actively reducing inflammation—positions this compound as a compelling candidate for diseases with complex inflammatory and oxidative stress pathologies.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of action for this compound.
Preclinical Data
The therapeutic potential of this compound has been investigated in both in vitro and in vivo models, primarily focusing on renal inflammation.
In Vitro Efficacy
Studies were conducted using the human proximal tubular epithelial cell line, HK-2.
Table 1: In Vitro Activity of this compound
| Parameter | Assay | Result | Cell Line |
|---|---|---|---|
| Potency | Keap1-Nrf2 PPI Inhibition | IC₅₀ = 0.63 µM | N/A |
| Nrf2 Activation | Western Blot | Increased Nrf2 nuclear translocation and total protein levels (0-10 µM)[1] | HK-2 |
| Target Gene Upregulation | qRT-PCR & Western Blot | Dose-dependent increase in HO-1, NQO1, GCLM mRNA and protein (0.1-10 µM)[2] | HK-2 |
| Antioxidant Effects | Various Assays | Inhibited ROS production, reduced MDA levels, increased GSH/GSSG ratio (0-10 µM)[1] | HK-2 |
| Anti-inflammatory Effects | Western Blot & ELISA | Inhibited phosphorylation of IKKβ, IκBα, and NF-κB p65; reduced secretion of inflammatory cytokines (LPS-induced)[1][2] | HK-2 |
| Cytoprotection | MTT Assay | Protected against LPS-induced cytotoxicity[5] | HK-2 |
In Vivo Efficacy
The efficacy of this compound was evaluated in a lipopolysaccharide (LPS)-induced mouse model of chronic renal inflammation.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Renal Inflammation
| Parameter | Dosing Regimen | Result | Animal Model |
|---|---|---|---|
| Physiological | 5-20 mg/kg; intraperitoneal injection; 8 weeks | Attenuated body weight loss compared to LPS-treated group[1] | Female C57BL/6 Mice |
| Histopathological | 5-20 mg/kg; intraperitoneal injection; 8 weeks | Reduced histological disease scores and improved glomerular pathological changes[1][2] | Female C57BL/6 Mice |
| Target Engagement | 5-20 mg/kg; intraperitoneal injection; 8 weeks | Activated the Nrf2 pathway, enhancing renal antioxidant capacity[1] | Female C57BL/6 Mice |
| Anti-inflammatory | 5-20 mg/kg; intraperitoneal injection; 8 weeks | Inhibited the inflammatory response in the kidney[1][2] | Female C57BL/6 Mice |
Experimental Protocols
In Vitro Cell Culture and Treatments
Human proximal tubular epithelial cells (HK-2) were cultured under standard conditions. For experiments, cells were treated with varying concentrations of this compound (typically ranging from 0.1 to 10 µM) for specified durations (e.g., 8, 10, or 24 hours).[1][2] In inflammation models, cells were pretreated with this compound for 10 hours before being challenged with lipopolysaccharide (LPS) (e.g., 200 ng/mL or 5 µg/mL) for an additional 6 to 12 hours.[1][5]
Western Blot Analysis
Nuclear and cytoplasmic cell extracts were prepared from HK-2 cells. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against Nrf2, HO-1, NQO1, GCLM, IKKβ, IκBα, NF-κB p65, Histone, and β-actin.[2][5] Histone and β-actin served as loading controls for the nuclear and cytosolic fractions, respectively.[5]
Quantitative Real-Time PCR (qRT-PCR)
Total RNA was extracted from HK-2 cells, and cDNA was synthesized. The mRNA levels of Nrf2, HO-1, NQO1, and GCLM were measured using qRT-PCR.[2] β-actin was used as an internal control for normalization.[5]
Animal Studies
Female C57BL/6 mice (6–8 weeks old) were used for the in vivo studies.[2] Chronic renal inflammation was induced by repeated intraperitoneal injections of LPS. Mice were concurrently treated with this compound (5-20 mg/kg, intraperitoneally) over an 8-week period.[1] Body weight was monitored, and at the end of the study, kidneys were collected for histological analysis (H&E, PAS, and Trichrome staining) and biochemical assays.[2] All animal procedures were conducted in accordance with approved institutional protocols.[2]
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for this compound.
Conclusion and Future Directions
This compound is a potent, non-covalent inhibitor of the Keap1-Nrf2 PPI that has demonstrated significant therapeutic potential in preclinical models of renal inflammation.[2][3] Its dual mechanism of activating the Nrf2 antioxidant pathway while suppressing NF-κB-driven inflammation makes it an attractive candidate for further development.[1][2] Future research should focus on comprehensive pharmacokinetic and toxicological profiling to establish a clear safety and dosing window for potential clinical trials. Investigating its efficacy in other chronic diseases characterized by oxidative stress and inflammation, such as cardiovascular or neurodegenerative disorders, could further broaden its therapeutic applications.[7] As of now, this compound stands as a significant advancement in the development of selective Nrf2 activators with a promising future in treating complex inflammatory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Core Mechanism of Action: Keap1-Nrf2 PPI Inhibition
An In-Depth Technical Guide on the Role of CPUY192018 in Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of this compound in mitigating oxidative stress. This compound is a potent, small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI)[1]. By targeting this critical pathway, this compound enhances the endogenous antioxidant response, offering a promising therapeutic strategy for conditions associated with oxidative stress and inflammation[1][2].
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation[1]. This compound competitively disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation[1]. This leads to the stabilization and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes[1][2]. The result is an upregulation of antioxidant enzymes and other protective proteins, bolstering the cell's defense against oxidative insults[1]. This compound has a reported IC50 of 0.63 µM for the inhibition of the Keap1-Nrf2 PPI[3].
Signaling Pathway of this compound in Oxidative Stress
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on key markers of oxidative stress and Nrf2 pathway activation in both in vitro and in vivo models.
In Vitro Effects of this compound in Human Kidney (HK-2) Cells
| Parameter | Concentration (µM) | Treatment Time | Result | Reference |
| Nrf2 Pathway Activation | ||||
| Nrf2 Protein Level | 0.1 - 10 | 8 h | Concentration-dependent increase | [4] |
| Nrf2 Nuclear Translocation | 10 | 2 - 8 h | Peak nuclear localization at 8 h | [4][5] |
| ARE Luciferase Activity | 0.01 - 20 | 12 h | Concentration-dependent increase | [2][5] |
| Antioxidant Gene Expression (mRNA) | ||||
| Nrf2 | 0.1 - 10 | 10 h | Significant increase at 5 and 10 µM | [2][4] |
| HO-1 | 0.1 - 10 | 10 h | Concentration-dependent increase | [2][4] |
| NQO1 | 0.1 - 10 | 10 h | Concentration-dependent increase | [2][4] |
| GCLM | 0.1 - 10 | 10 h | Concentration-dependent increase | [2][4] |
| Antioxidant Gene Expression (Protein) | ||||
| HO-1 | 0.1 - 10 | 8 h | Concentration-dependent increase | [2][4] |
| NQO1 | 0.1 - 10 | 8 h | Concentration-dependent increase | [2][4] |
| GCLM | 0.1 - 10 | 8 h | Concentration-dependent increase | [2][4] |
| Oxidative Stress Markers (LPS-induced) | ||||
| ROS Production | 0.1 - 10 | Pre-treatment | Concentration-dependent inhibition | [3] |
| MDA Levels | 0.1 - 10 | Pre-treatment | Concentration-dependent reduction | [3] |
| GSH/GSSG Ratio | 0.1 - 10 | Pre-treatment | Concentration-dependent increase | [3] |
In Vivo Effects of this compound in an LPS-Induced Mouse Model of Chronic Renal Inflammation
| Parameter | Dosage (mg/kg/day) | Treatment Duration | Result | Reference |
| Renal Oxidative Stress Markers | ||||
| SOD Activity | 5 - 20 | 8 weeks | Significantly increased | [2] |
| CAT Activity | 5 - 20 | 8 weeks | Significantly increased | [2] |
| GPx Activity | 5 - 20 | 8 weeks | Significantly increased | [2] |
| GSH/GSSG Ratio | 5 - 20 | 8 weeks | Significantly increased | [2] |
| ROS Level | 5 - 20 | 8 weeks | Significantly decreased | [2] |
| MDA Level | 5 - 20 | 8 weeks | Significantly decreased | [2] |
| MPO Activity | 5 - 20 | 8 weeks | Significantly decreased (at 20 mg/kg) | [2] |
| Nrf2 Pathway Activation in Kidney Tissue | ||||
| Nrf2 Protein Level | 5 - 20 | 8 weeks | Markedly upregulated | [2] |
| HO-1 Protein Level | 5 - 20 | 8 weeks | Markedly upregulated | [2] |
| NQO1 Protein Level | 5 - 20 | 8 weeks | Markedly upregulated | [2] |
| GCLM Protein Level | 5 - 20 | 8 weeks | Markedly upregulated | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatments
Human proximal tubular epithelial cells (HK-2) were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere. For experiments, cells were treated with various concentrations of this compound for the indicated times. In lipopolysaccharide (LPS)-induced injury models, cells were pre-treated with this compound for 10 hours before being exposed to LPS[4].
Western Blot Analysis
Cells or homogenized kidney tissues were lysed in RIPA buffer. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were blocked and then incubated with primary antibodies against Nrf2, HO-1, NQO1, GCLM, and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an ECL detection system[4].
Quantitative Real-Time RT-PCR (qRT-PCR)
Total RNA was extracted from HK-2 cells using TRIzol reagent. cDNA was synthesized using a reverse transcription kit. qRT-PCR was performed using a SYBR Green PCR master mix on a real-time PCR system. The relative mRNA expression levels of target genes were normalized to β-actin[4].
Measurement of Oxidative Stress Markers
The activities of superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), myeloperoxidase (MPO), and the levels of malondialdehyde (MDA) and the GSH/GSSG ratio in cell lysates or kidney homogenates were measured using commercially available assay kits according to the manufacturer's instructions[2]. Intracellular reactive oxygen species (ROS) levels were determined using a DCFH-DA fluorescent probe[2].
Animal Studies
An LPS-induced chronic renal inflammation mouse model was used to evaluate the in vivo efficacy of this compound. Mice were administered LPS via intraperitoneal injection to induce renal injury. This compound was administered daily by intraperitoneal injection at doses of 5, 10, or 20 mg/kg for the duration of the study. Body weight was monitored, and at the end of the experiment, kidneys were harvested for histological analysis and measurement of oxidative stress markers[2].
Experimental Workflow for In Vivo Studies
Conclusion
This compound is a potent activator of the Nrf2 antioxidant pathway through its targeted inhibition of the Keap1-Nrf2 protein-protein interaction. Both in vitro and in vivo studies have demonstrated its ability to upregulate a suite of antioxidant and cytoprotective genes, thereby mitigating oxidative stress and inflammation. The data presented in this guide underscore the therapeutic potential of this compound for inflammatory and oxidative stress-related diseases, particularly those affecting the kidneys. Further research and development of Keap1-Nrf2 PPI inhibitors like this compound are warranted to explore their full clinical applicability.
References
- 1. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
CPUY192018: A Technical Guide to its Cytoprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPUY192018 is a potent small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI).[1] This interaction is a critical component of the cellular defense against oxidative stress.[1] By disrupting the Keap1-Nrf2 interaction, this compound unleashes the therapeutic potential of the Nrf2 signaling pathway, demonstrating significant cytoprotective effects against inflammatory and oxidative damage.[1][2] This technical guide provides an in-depth overview of the core mechanisms, quantitative data from key experiments, and detailed experimental protocols relevant to the cytoprotective actions of this compound.
Core Mechanism of Action: The Keap1-Nrf2-ARE Signaling Pathway
Under normal physiological conditions, Keap1 acts as a cytoplasmic repressor of Nrf2, targeting it for ubiquitination and subsequent proteasomal degradation.[3] In the presence of oxidative or electrophilic stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[4][5] Within the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.[4] These genes encode for a wide array of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM).[1][3]
This compound functions as a direct inhibitor of the Keap1-Nrf2 PPI, mimicking the effects of cellular stress to activate the Nrf2-ARE pathway.[1] This leads to a significant upregulation of Nrf2 and its downstream target genes, thereby enhancing the cell's intrinsic antioxidant capacity and conferring protection against cellular damage.[1][3]
Quantitative Data on Cytoprotective Effects
The cytoprotective efficacy of this compound has been quantified in human proximal tubular epithelial (HK-2) cells challenged with lipopolysaccharide (LPS), a potent inducer of inflammation and oxidative stress.[1]
Table 1: Effect of this compound on Cell Viability in LPS-Treated HK-2 Cells
| Treatment Group | Concentration of this compound (µM) | Cell Viability (%) |
| Control | 0 | 100 |
| LPS (5 µg/mL) | 0 | < 50 |
| LPS + this compound | 0.1 | Increased |
| LPS + this compound | 1 | Increased |
| LPS + this compound | 10 | 92 |
Data sourced from MTT assays. Pre-treatment with this compound for 10 hours was followed by a 12-hour exposure to LPS.[1][6]
Table 2: Effect of this compound on Apoptosis in LPS-Treated HK-2 Cells
| Treatment Group | Concentration of this compound (µM) | Apoptosis Rate (%) |
| Control | 0 | Normal |
| LPS (5 µg/mL) | 0 | ~42 |
| LPS + this compound | 10 | ~21 |
Data sourced from flow cytometry analysis using an FITC Annexin V Apoptosis Detection Kit. Pre-treatment with this compound for 10 hours was followed by an 8-hour exposure to LPS.[1][6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: HK-2 cells in their logarithmic growth phase are seeded in 96-well plates at a density to achieve 70-80% confluency and incubated overnight at 37°C with 5% CO₂.[1]
-
Treatment: Cells are pre-treated with varying concentrations of this compound (0.1–10 µM) for 10 hours, followed by exposure to 5 µg/mL LPS for an additional 12 hours.[1][3]
-
MTT Incubation: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours at 37°C.[1]
-
Formazan Solubilization: The supernatant is discarded, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The plate is shaken for 5 minutes at room temperature, and the absorbance is measured at 570 nm and 630 nm using a microplate reader.[1]
Apoptosis Assay (Flow Cytometry)
-
Cell Preparation: HK-2 cells are seeded in 6-well plates and treated with this compound for 10 hours before being exposed to 5 µg/mL LPS for an additional 8 hours.[1][3]
-
Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in PBS.[1]
-
Staining: Apoptotic cells are detected using an FITC Annexin V Apoptosis Detection Kit according to the manufacturer's instructions. Briefly, cells are incubated in the dark for 15 minutes at room temperature in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).[1]
-
Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of apoptotic cells.[1]
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Mechanism of Action
Caption: Mechanism of this compound in activating the Nrf2-ARE pathway.
Diagram 2: Experimental Workflow for Assessing Cytoprotection
Caption: Workflow for evaluating this compound's cytoprotective effects.
Diagram 3: Interplay with the NF-κB Signaling Pathway
Caption: this compound diminishes inflammation by hindering ROS-mediated NF-κB activation.[1]
Conclusion
This compound represents a promising therapeutic agent with potent cytoprotective properties.[1] Its ability to specifically target the Keap1-Nrf2 PPI and activate the Nrf2-ARE signaling pathway provides a robust mechanism for combating cellular damage induced by oxidative stress and inflammation.[1][2] The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic for a range of diseases characterized by cellular stress and inflammatory responses.[1][7]
References
- 1. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. KEAP1-NRF2 protein-protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CPUY192018 (Keap1-Nrf2 Inhibitor) In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPUY192018 is a potent, small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI) with a reported IC₅₀ of 0.63 µM.[1] By disrupting this interaction, this compound stabilizes and promotes the nuclear translocation of Nrf2, a key transcription factor that regulates the expression of a wide array of antioxidant, detoxification, and cytoprotective genes.[2][3][4] This compound has demonstrated significant anti-inflammatory and antioxidant activities in vitro, primarily studied in human proximal tubular epithelial (HK-2) cells.[1][5]
These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing the activity of this compound. The primary mechanism involves the activation of the Nrf2-Antioxidant Response Element (ARE) signaling pathway and the subsequent inhibition of inflammatory pathways, such as NF-κB.[2][5]
Mechanism of Action: Keap1-Nrf2 and NF-κB Signaling
Under basal conditions, Keap1 acts as an adaptor for an E3 ubiquitin ligase complex, targeting Nrf2 for polyubiquitination and subsequent proteasomal degradation.[2] This keeps cellular levels of Nrf2 low. This compound competitively binds to Keap1, disrupting the Keap1-Nrf2 interaction. This prevents Nrf2 degradation, leading to its accumulation in the cytoplasm and translocation into the nucleus.[2][6] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This initiates the transcription of various cytoprotective enzymes and antioxidant proteins, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), Heme oxygenase-1 (HO-1), and glutamate-cysteine ligase modifier subunit (GCLM).[2][7]
Furthermore, in inflammatory conditions, such as those induced by lipopolysaccharide (LPS), this compound has been shown to diminish the inflammatory response by inhibiting the activation of the NF-κB pathway, which is often mediated by reactive oxygen species (ROS).[2][5]
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in in vitro studies using human HK-2 kidney cells.
Table 1: Effect of this compound on Nrf2 Pathway Activation in HK-2 Cells
| Assay | Concentration (µM) | Treatment Time | Observed Effect | Reference |
|---|---|---|---|---|
| Nrf2 Protein Levels | 0.1 - 10 | 8 hours | Concentration-dependent increase in total Nrf2 protein. | [7] |
| Nrf2 Nuclear Translocation | 10 | 2 - 8 hours | Peak nuclear Nrf2 levels observed at 8 hours. | [6] |
| mRNA Expression (qRT-PCR) | 0.1 - 10 | 10 hours | Concentration-dependent increase in Nrf2, HO-1, NQO1, and GCLM mRNA. | [7] |
| Protein Expression (Western Blot) | 0.1 - 10 | 8 hours | Concentration-dependent increase in HO-1, NQO1, and GCLM proteins. | [7] |
| ARE Luciferase Activity | 0.01 - 20 | 12 hours | Concentration-dependent increase in ARE-driven luciferase activity. |[6] |
Table 2: Cytoprotective and Anti-inflammatory Effects of this compound in LPS-Challenged HK-2 Cells
| Assay | This compound Pre-treatment | LPS Challenge | Observed Effect | Reference |
|---|---|---|---|---|
| Cell Viability (MTT) | 0.1 - 10 µM for 10h | 5 µg/mL for 12h | Concentration-dependent protection against LPS-induced cell death. | [7] |
| Apoptosis (Flow Cytometry) | 10 µM for 10h | 5 µg/mL for 8h | Significant reduction in LPS-induced apoptosis. | [7] |
| Inflammatory Cytokines | 10 µM for 10h | 200 ng/mL for 6h | Reduced production of IL-18, IL-1β, IL-6, TNF-α, and NO. | [7] |
| NF-κB Pathway Proteins | 10 µM for 10h | 200 ng/mL for 6h | Inhibited LPS-induced phosphorylation of IKKβ, IκBα, and p65. | [1][7] |
| Antioxidant Capacity | 10 µM for 10h | 200 ng/mL for 6h | Increased GSH/GSSG ratio and activities of SOD, CAT, and GPx; reduced MDA. |[2] |
Experimental Workflow
The general workflow for in vitro evaluation of this compound involves cell culture, compound treatment, optional inflammatory challenge, and subsequent analysis using various biochemical and molecular biology techniques.
Caption: General in vitro experimental workflow.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for this compound.
Cell Culture and Treatment
-
Cell Line: Human proximal tubular epithelial cells (HK-2).
-
Culture Medium: DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed HK-2 cells in appropriate culture plates (e.g., 6-well, 96-well) and allow them to adhere and grow to 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the culture medium should be kept below 0.1%.
-
For dose-response experiments, treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for specified durations (e.g., 8, 10, 12, or 24 hours).[1][7]
-
For inflammatory challenge studies, pre-treat cells with this compound for a set time (e.g., 10 hours) before adding an inflammatory agent like LPS (e.g., 200 ng/mL to 5 µg/mL) for an additional incubation period (e.g., 6 to 12 hours).[7]
-
Western Blotting
This protocol is used to determine the protein levels of Nrf2, its downstream targets (HO-1, NQO1), and NF-κB pathway components (p-p65, p-IκBα).
-
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear translocation studies, use a nuclear and cytoplasmic extraction kit to separate protein fractions.[6]
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-p65, anti-β-actin, anti-Histone) overnight at 4°C.[2]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL detection system. Quantify band intensity using densitometry software, normalizing to a loading control (β-actin for total/cytosolic lysates, Histone for nuclear lysates).
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol measures the mRNA expression levels of Nrf2 and its target genes.
-
Protocol:
-
Following cell treatment, extract total RNA using a suitable kit (e.g., TRIzol reagent).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green master mix and gene-specific primers on a real-time PCR system.[7]
-
Use a housekeeping gene (e.g., β-actin) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
ARE-Luciferase Reporter Assay
This assay quantifies the transcriptional activity of Nrf2.
-
Cell Line: HepG2-ARE-C8 cells, which are stably transfected with an ARE-driven luciferase reporter construct, are often used.[6]
-
Protocol:
-
Seed HepG2-ARE-C8 cells in a 96-well plate.
-
Treat cells with various concentrations of this compound or a positive control (e.g., t-BHQ) for a specified time (e.g., 12 hours).[6][7]
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.[2]
-
Measure luminescence using a luminometer.
-
Express data as fold induction relative to the vehicle-treated control group.[2]
-
Immunofluorescence Staining
This technique is used to visualize the subcellular localization of Nrf2.
-
Protocol:
-
Grow and treat HK-2 cells on glass coverslips in a 24-well plate.
-
After treatment (e.g., 10 µM this compound for various time points), wash cells with PBS.[6]
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated) for 1 hour.[7]
-
Counterstain nuclei with DAPI.[7]
-
Mount the coverslips onto slides and visualize using a fluorescence microscope. Colocalization of Nrf2 (green) and DAPI (blue) indicates nuclear translocation.[6]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Keap1-Nrf2 protein-protein interaction protects retinal cells and ameliorates retinal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for CPUY192018 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPUY192018 is a potent small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI) with an IC50 of 0.63 µM.[1] By disrupting this interaction, this compound facilitates the nuclear translocation of Nrf2, leading to the activation of the Antioxidant Response Element (ARE) pathway. This pathway upregulates the expression of numerous cytoprotective genes that play a crucial role in mitigating oxidative stress and inflammation. Consequently, this compound exhibits significant anti-inflammatory and antioxidant properties.[1] These characteristics make it a valuable research tool for investigating the therapeutic potential of Nrf2 activation in various disease models, particularly those associated with inflammation and oxidative stress.
Mechanism of Action
Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2. This compound competitively binds to Keap1, preventing its interaction with Nrf2. This inhibition of Nrf2 degradation allows it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE in the promoter region of its target genes. This binding initiates the transcription of a wide array of antioxidant and anti-inflammatory genes, bolstering the cell's defense against oxidative and inflammatory insults.
Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for the use of this compound in in vitro and in vivo studies.
In Vitro Studies: Human Kidney 2 (HK-2) Cells
| Parameter | Concentration Range | Incubation Time | Observed Effects | Reference |
| Nrf2 Nuclear Translocation & Downstream Protein Expression | 0-10 µM | 0-24 hours | Significant increase in nuclear Nrf2 levels and expression of Nrf2 downstream proteins. | [1] |
| Antioxidant & Anti-inflammatory Effects (in LPS-stimulated cells) | 0-10 µM | 16-24 hours | Inhibition of ROS production, reduction of MDA levels, increased GSH/GSSG ratio, inhibition of apoptosis and cytokine secretion, and inhibition of NF-κB signaling pathway activation. | [1] |
In Vivo Studies: Mouse Model of LPS-Induced Chronic Renal Inflammation
| Parameter | Value | Details | Reference |
| Animal Model | Female C57BL/6 mice | 6-8 weeks old, 18-20 g body weight | [1] |
| Disease Induction | Lipopolysaccharide (LPS) | 1 mg/kg, intraperitoneal (i.p.) injection, daily for 8 weeks | [2] |
| This compound Dosage | 5 and 20 mg/kg | Daily i.p. injection for 8 weeks | [1] |
| Formulation | Stock solution in DMSO, diluted in corn oil | For in vivo administration | [2] |
| Observed Efficacy | - | Attenuation of body weight loss, reduction in histological disease scores, improvement in glomerular pathological changes, activation of the Nrf2 pathway, enhanced renal antioxidant capacity, and inhibition of the inflammatory response. | [1] |
Note: No specific pharmacokinetic or toxicology data for this compound in animal models has been identified in the reviewed literature.
Experimental Protocols
The following are detailed protocols based on the available literature for the use of this compound in a mouse model of LPS-induced chronic renal inflammation.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Protocol:
-
Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the final desired dosing concentration and the volume to be administered. For example, to prepare a 20.8 mg/mL stock solution, dissolve 20.8 mg of this compound in 1 mL of sterile DMSO. Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution appropriately. The stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
-
On the day of administration, prepare the dosing solution. Thaw the this compound stock solution.
-
Dilute the stock solution in sterile corn oil. For a final dosing solution containing 10% DMSO, add 1 part of the DMSO stock solution to 9 parts of sterile corn oil. For example, to prepare 1 mL of dosing solution, add 100 µL of the 20.8 mg/mL stock solution to 900 µL of corn oil.
-
Vortex the dosing solution thoroughly to ensure a uniform suspension.
-
Administer the solution to the animals immediately after preparation.
LPS-Induced Chronic Renal Inflammation Model in Mice
Animal Model:
-
Female C57BL/6 mice, 6-8 weeks old, weighing 18-20 g.
-
House animals in a controlled environment with a 12-hour light/dark cycle, at 22°C and 60% humidity.
-
Provide ad libitum access to standard laboratory chow and water.
-
Acclimatize animals for at least 3 days before the start of the experiment.[2]
Experimental Groups:
-
Group A (Control): Administer vehicle (e.g., 10% DMSO in corn oil) via i.p. injection daily.
-
Group B (LPS Model): Administer LPS (1 mg/kg) via i.p. injection daily.
-
Group C (LPS + this compound Low Dose): Administer this compound (5 mg/kg) via i.p. injection daily, two days prior to the first LPS injection and concurrently with LPS (1 mg/kg, i.p.) for 8 weeks.[2]
-
Group D (LPS + this compound High Dose): Administer this compound (20 mg/kg) via i.p. injection daily, two days prior to the first LPS injection and concurrently with LPS (1 mg/kg, i.p.) for 8 weeks.[2]
Procedure:
-
Randomly assign mice to the different treatment groups (n=8 per group).
-
For groups C and D, begin daily i.p. administration of this compound two days before the first LPS injection.
-
On day 3, begin daily i.p. administration of LPS (1 mg/kg) to groups B, C, and D.
-
Continue daily administration of vehicle, this compound, and/or LPS for 8 consecutive weeks.
-
Monitor animal health and body weight daily.
-
At the end of the 8-week period, sacrifice the mice.
-
Collect blood and kidney tissues for further analysis (e.g., histology, biomarker analysis).[2]
References
Application Notes and Protocols for CPUY192018 Administration in Mice Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of CPUY192018 in preclinical mouse models, with a focus on its use in studying inflammatory conditions. The protocols and data presented are based on published research and are intended to guide the design and execution of similar in vivo studies.
Introduction
This compound is a potent, small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI).[1][2][3] By disrupting this interaction, this compound prevents the Keap1-mediated ubiquitination and subsequent proteasomal degradation of Nrf2.[1] This leads to the accumulation and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[1][4][5] The activation of the Nrf2-ARE pathway results in the transcription of genes encoding antioxidant proteins, detoxification enzymes, and anti-inflammatory mediators, thereby protecting cells from oxidative stress and inflammation.[1][2][3]
Preclinical studies in mice have demonstrated the therapeutic potential of this compound in alleviating renal inflammation by activating the Nrf2 pathway and inhibiting the nuclear factor-kappa B (NF-κB) signaling cascade.[1][2] These notes provide detailed protocols for the administration of this compound in a lipopolysaccharide (LPS)-induced model of chronic renal inflammation in mice.
Signaling Pathway
The primary mechanism of action of this compound involves the modulation of the Keap1-Nrf2 signaling pathway. Under basal conditions, Keap1 acts as a negative regulator of Nrf2, targeting it for degradation. This compound inhibits the interaction between Keap1 and Nrf2, leading to Nrf2 stabilization and activation. This, in turn, upregulates the expression of antioxidant and anti-inflammatory genes. Furthermore, this compound has been shown to suppress inflammatory responses by inhibiting the activation of the NF-κB pathway, which is often triggered by reactive oxygen species (ROS).[1][2]
Figure 1: this compound Signaling Pathway
Experimental Protocols
LPS-Induced Chronic Renal Inflammation Mouse Model
This protocol describes the induction of chronic renal inflammation in mice using lipopolysaccharide (LPS) and subsequent treatment with this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4
-
This compound
-
Corn oil (vehicle)
-
Sterile phosphate-buffered saline (PBS)
-
Standard laboratory equipment for animal handling and injections
Experimental Workflow:
References
- 1. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 5. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CPUY192018 in Traumatic Brain Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic Brain Injury (TBI) is a complex neurological condition characterized by a primary mechanical injury followed by a cascade of secondary injury mechanisms, including oxidative stress, neuroinflammation, and neuronal apoptosis. These secondary processes contribute significantly to long-term neurological deficits. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical endogenous defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the face of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.
CPUY192018 is a small molecule inhibitor of the Nrf2-Keap1 protein-protein interaction. By preventing the binding of Nrf2 to Keap1, this compound stabilizes Nrf2, promoting its nuclear translocation and the subsequent expression of downstream antioxidant enzymes. This mechanism of action makes this compound a promising therapeutic candidate for mitigating the secondary injury cascade in TBI. These application notes provide a summary of the available data and detailed protocols for the use of this compound in in vitro and in vivo models of TBI.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in a neuronal cell culture model of stretch injury, which mimics certain aspects of TBI.
Table 1: Effect of this compound on Antioxidant Enzyme and Oxidative Stress Marker Expression in Mouse Cortical Neurons 24 hours Post-Stretch Injury
| Treatment Group | GPx1 (fold change vs. vehicle) | HO-1 (fold change vs. vehicle) | 4-HNE (fold change vs. vehicle) | 3-NT (fold change vs. vehicle) |
| Vehicle | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound | Increased | Increased | Decreased | Decreased |
Note: This table is a qualitative summary based on western blot analysis from an in vitro study. Specific fold-change values were not provided in the source material.
Experimental Protocols
The following protocols are provided as a guide for researchers. The in vivo protocol is adapted from a study using this compound in a mouse model of renal inflammation, as a specific protocol for a TBI model is not yet available in the literature. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Model: Stretch Injury of Mouse Cortical Neurons
This protocol describes the application of this compound to primary cortical neurons subjected to a mechanical stretch injury.
Materials:
-
Primary mouse cortical neurons
-
Cell culture medium (e.g., Neurobasal medium with B27 supplement)
-
This compound
-
Vehicle (e.g., DMSO)
-
Stretch injury device
-
Reagents for Western blotting (primary and secondary antibodies for GPx1, HO-1, 4-HNE, 3-NT, and a loading control like β-actin)
-
Protein lysis buffer
-
BCA protein assay kit
Procedure:
-
Cell Culture: Culture primary mouse cortical neurons on flexible silicone membranes according to standard protocols.
-
This compound Treatment: Prepare a stock solution of this compound in the chosen vehicle. On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentration.
-
Stretch Injury: Induce a mechanical stretch injury to the cultured neurons using a specialized device. The severity of the injury can be modulated by adjusting the parameters of the stretch.
-
Post-Injury Treatment: Immediately after the stretch injury, replace the culture medium with fresh medium containing either this compound at the desired concentration or the vehicle control.
-
Incubation: Incubate the cells for the desired time point (e.g., 24 hours).
-
Protein Extraction: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable protein lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
Western Blotting: Perform western blot analysis to determine the expression levels of GPx1, HO-1, 4-HNE, and 3-NT. Normalize the expression of the target proteins to a loading control.
In Vivo Model: Controlled Cortical Impact (CCI) in Mice (Adapted Protocol)
This protocol describes a potential methodology for evaluating this compound in a mouse model of TBI. The dosage and administration route are based on a study in a mouse model of renal inflammation.
Materials:
-
Male C57BL/6 mice (or other suitable strain)
-
This compound
-
Vehicle for injection (e.g., sterile saline with a solubilizing agent if necessary)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Controlled cortical impactor device
-
Surgical tools
-
Suturing materials
-
Analgesics
-
Equipment for neurological function assessment (e.g., Neurological Severity Score, rotarod, Morris water maze)
-
Reagents for tissue processing and analysis (e.g., histology, immunohistochemistry, ELISA)
Procedure:
-
Animal Preparation: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Anesthesia and Surgery: Anesthetize the mouse and secure it in a stereotaxic frame. Perform a craniotomy over the desired cortical region.
-
Controlled Cortical Impact (CCI): Use a CCI device to induce a standardized TBI. The severity of the injury can be controlled by adjusting the impactor tip size, velocity, and depth of impact.
-
This compound Administration: Prepare a solution of this compound in a suitable vehicle. Administer this compound via intraperitoneal (i.p.) injection at a dose of 5 mg/kg or 20 mg/kg. The timing of the first injection relative to the TBI should be optimized (e.g., 30 minutes post-injury). Subsequent injections can be administered daily for a specified period. A vehicle control group should be included.
-
Post-Operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery from anesthesia.
-
Neurological Function Assessment: At various time points post-TBI, assess neurological function using a battery of behavioral tests.
-
Tissue Collection and Analysis: At the end of the experiment, euthanize the animals and collect brain tissue for analysis. Potential analyses include lesion volume measurement, histology to assess cell death and inflammation, and biochemical assays to measure markers of oxidative stress and Nrf2 pathway activation.
Visualizations
Signaling Pathway of this compound in Traumatic Brain Injury
Caption: this compound inhibits Keap1, leading to Nrf2 stabilization and neuroprotection.
Experimental Workflow for In Vivo TBI Model
Caption: Workflow for evaluating this compound in a mouse model of TBI.
Application Notes and Protocols for Measuring Nrf2 Activation by CPUY192018
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, playing a pivotal role in protecting cells from oxidative stress and inflammation.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4][5] CPUY192018 is a potent small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI) with an IC50 of 0.63 µM.[6] By disrupting the Keap1-Nrf2 interaction, this compound prevents the degradation of Nrf2, leading to its accumulation, nuclear translocation, and the subsequent activation of the Antioxidant Response Element (ARE)-dependent transcription of a wide array of cytoprotective genes.[1][2][7] These application notes provide detailed protocols for measuring the activation of the Nrf2 pathway by this compound.
Mechanism of Action of this compound
This compound acts as a direct inhibitor of the Keap1-Nrf2 PPI.[1][6][8] This inhibition stabilizes Nrf2, allowing it to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of its target genes.[4][5] This leads to the upregulation of numerous antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM).[7][9]
Experimental Protocols
The following protocols describe methods to quantify the activation of the Nrf2 pathway in response to this compound treatment in cell culture. Human proximal tubular epithelial HK-2 cells or human retinal endothelial cells (HREC) are suitable models for these studies.[1][2]
Cell Culture and Treatment
-
Cell Line: HK-2 cells (ATCC® CRL-2190™) or HRECs.
-
Culture Medium: Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and human recombinant epidermal growth factor for HK-2 cells. For HRECs, use a suitable endothelial cell growth medium.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blot and qRT-PCR, 96-well plates for reporter assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for desired time points (e.g., 8, 10, 16, 24 hours).[6][7] An equivalent concentration of DMSO should be used as a vehicle control.
-
Western Blot Analysis for Protein Expression
This protocol is for detecting the protein levels of Nrf2 and its downstream targets, HO-1 and NQO1.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin (loading control), anti-Histone H3 (nuclear loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Protein Extraction:
-
For total protein, lyse cells in RIPA buffer.
-
For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol measures the mRNA levels of Nrf2 and its target genes.
-
Materials:
-
RNA extraction kit (e.g., TRIzol).
-
cDNA synthesis kit.
-
SYBR Green or TaqMan master mix.
-
qRT-PCR primers for Nrf2, HO-1, NQO1, GCLM, and a housekeeping gene (e.g., β-actin or GAPDH).
-
-
Procedure:
-
RNA Extraction: Isolate total RNA from treated cells.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qRT-PCR:
-
Set up the PCR reaction with cDNA, primers, and master mix.
-
Perform the reaction in a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene.
-
ARE-Luciferase Reporter Assay
This assay directly measures the transcriptional activity of Nrf2.
-
Materials:
-
ARE-luciferase reporter plasmid.
-
Transfection reagent.
-
Luciferase assay system.
-
Luminometer.
-
-
Procedure:
-
Transfection: Co-transfect cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the transfected cells with this compound.
-
Luciferase Assay: After the desired treatment time, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the ARE-luciferase activity to the control luciferase activity.
-
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment on Nrf2 activation and target gene expression based on published data.
Table 1: Effect of this compound on Nrf2 and Target Gene mRNA Expression in HK-2 Cells (10-hour treatment) [7][9]
| Gene | This compound (0.1 µM) | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |
| Nrf2 | ~1.2-fold | ~1.5-fold | ~2.0-fold | ~2.5-fold |
| HO-1 | ~1.5-fold | ~2.5-fold | ~4.0-fold | ~5.0-fold |
| NQO1 | ~1.3-fold | ~2.0-fold | ~3.5-fold | ~4.5-fold |
| GCLM | ~1.4-fold | ~2.2-fold | ~3.8-fold | ~4.8-fold |
Table 2: Effect of this compound on Nrf2 and Target Gene Protein Expression in HK-2 Cells (8-hour treatment) [7][9]
| Protein | This compound (0.1 µM) | This compound (1 µM) | This compound (10 µM) |
| Nrf2 (Nuclear) | Significant Increase | Strong Increase | Maximum Increase |
| HO-1 | Moderate Increase | Strong Increase | Maximum Increase |
| NQO1 | Moderate Increase | Strong Increase | Maximum Increase |
| GCLM | Moderate Increase | Strong Increase | Maximum Increase |
Conclusion
This compound is a valuable tool for studying the Nrf2 signaling pathway due to its potent and specific inhibition of the Keap1-Nrf2 interaction.[1][6] The protocols outlined in these application notes provide a comprehensive framework for researchers to accurately measure and quantify the activation of Nrf2 and the induction of its downstream cytoprotective genes in response to this compound treatment. These methods are essential for investigating the therapeutic potential of Nrf2 activators in various disease models characterized by oxidative stress and inflammation.
References
- 1. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Keap1-Nrf2 protein-protein interaction protects retinal cells and ameliorates retinal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time-Dependent Measurement of Nrf2-Regulated Antioxidant Response to Ionizing Radiation towards Identifying Potential Protein Biomarkers for Acute Radiation Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of Chemical Activation of Nrf2 | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Keap1-Nrf2 interaction inhibitor | TargetMol [targetmol.com]
- 9. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of CPUY192018 Effects
References
- 1. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 2. qb3.berkeley.edu [qb3.berkeley.edu]
- 3. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 4. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 5. bostonbioproducts.com [bostonbioproducts.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for CPUY192018: A Potent Inducer of Antioxidant Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPUY192018 is a powerful small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI) with an IC50 of 0.63 µM.[1] By disrupting this interaction, this compound facilitates the nuclear translocation of Nrf2, a master regulator of the antioxidant response. This leads to the transcriptional activation of a broad spectrum of antioxidant and cytoprotective genes, offering a promising therapeutic strategy for conditions associated with oxidative stress and inflammation.[2][3][4] These application notes provide a comprehensive overview of this compound, including its mechanism of action, protocols for its use in cell culture and animal models, and a summary of its effects on antioxidant gene expression.
Mechanism of Action
Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[5][6] this compound acts by competitively binding to the Kelch domain of Keap1, the same domain that recognizes Nrf2. This competitive inhibition prevents the Keap1-mediated degradation of Nrf2, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[3][7] Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3][5][6] This binding initiates the transcription of a host of phase II detoxification enzymes and antioxidant proteins, bolstering the cell's defense against oxidative damage.[2][3]
Data Presentation
In Vitro Efficacy of this compound in Human Kidney (HK-2) Cells
| Parameter | Concentration | Incubation Time | Result | Reference |
| Nrf2 Protein Expression | 0.1, 1, 10 µM | 10 h | Marked increase in Nrf2 protein levels.[3] | [3] |
| Nrf2 Nuclear Translocation | 10 µM | 2-8 h | Peak nuclear localization observed at 8 hours.[7] | [7] |
| Antioxidant Gene mRNA Expression | 0.1, 1, 5, 10 µM | 10 h | Significant upregulation of Nrf2, HO-1, NQO1, and GCLM mRNA.[8] | [8] |
| Antioxidant Protein Expression | 0.1, 1, 10 µM | 8 h | Increased protein levels of HO-1, NQO1, and GCLM.[8] | [8] |
| Antioxidant Enzyme Protein Levels | 0.1, 1, 10 µM | 10 h | Marked induction of SOD1, GPx2, and CAT protein expression.[3] | [3] |
| Antioxidant Capacity | 10 µM | 10 h (pretreatment) | Increased GSH/GSSG ratio and reduced MDA levels in LPS-challenged cells.[1] | [1] |
In Vivo Efficacy of this compound in a Mouse Model of Renal Inflammation
| Parameter | Dosage | Administration Route | Duration | Result | Reference |
| Nrf2 Pathway Activation | 5-20 mg/kg | Intraperitoneal injection | 8 weeks | Upregulated protein levels of Nrf2, HO-1, NQO1, and GCLM in the kidney.[1][3] | [1][3] |
| Antioxidant Enzyme Levels | 5-20 mg/kg | Intraperitoneal injection | 8 weeks | Increased levels of SOD, CAT, and GPx in the kidney.[3] | [3] |
| Renal Function and Pathology | 5-20 mg/kg | Intraperitoneal injection | 8 weeks | Attenuated body weight loss, reduced histological disease scores, and improved glomerular pathological changes.[1] | [1] |
Experimental Protocols
In Vitro Analysis of this compound in Cell Culture
Objective: To assess the effect of this compound on antioxidant gene and protein expression in a human cell line.
Cell Line: Human proximal tubular epithelial cells (HK-2).
Materials:
-
This compound (CAS: 1567836-15-0)[9]
-
HK-2 cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
DMSO (for stock solution)
-
Reagents for RNA isolation, cDNA synthesis, and quantitative real-time PCR (qRT-PCR)
-
Reagents for protein extraction and Western blotting
-
Antibodies against Nrf2, HO-1, NQO1, GCLM, SOD1, GPx2, CAT, and a loading control (e.g., β-actin or GAPDH)
Protocol:
-
Cell Culture: Culture HK-2 cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve final working concentrations (e.g., 0.1, 1, 5, 10 µM).[8] Ensure the final DMSO concentration does not exceed a level that affects cell viability.
-
Cell Treatment: Seed HK-2 cells in appropriate culture plates. Once they reach the desired confluency, replace the medium with fresh medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 8 hours for protein analysis, 10 hours for mRNA analysis).[8]
-
Sample Collection:
-
For qRT-PCR: Harvest cells, isolate total RNA, and synthesize cDNA according to standard protocols.
-
For Western Blotting: Lyse cells in an appropriate buffer to extract total protein.
-
-
Gene Expression Analysis (qRT-PCR):
-
Perform qRT-PCR using primers specific for Nrf2, HO-1, NQO1, GCLM, and a housekeeping gene (e.g., β-actin).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
-
Protein Expression Analysis (Western Blotting):
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target proteins and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify band intensities and normalize to the loading control.
-
In Vivo Analysis of this compound in a Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in activating the Nrf2 pathway and protecting against oxidative stress-induced tissue damage.
Animal Model: C57BL/6 mice with induced chronic renal inflammation (e.g., via repeated low-dose LPS injections).[8]
Materials:
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 90% (20% SBE-β-CD in Saline))[1]
-
C57BL/6 mice
-
Reagents and equipment for tissue homogenization, protein extraction, and Western blotting
-
Reagents and equipment for histological analysis (e.g., H&E staining)
Protocol:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Induction of Disease Model: Induce chronic renal inflammation in mice according to the established protocol.
-
This compound Administration:
-
Prepare the dosing solution of this compound in the appropriate vehicle.
-
Administer this compound (e.g., 5-20 mg/kg) or vehicle control to the mice via the chosen route (e.g., intraperitoneal injection) for the specified duration (e.g., 8 weeks).[1]
-
-
Monitoring: Monitor the mice regularly for changes in body weight and overall health.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect the kidneys.
-
Tissue Processing:
-
Fix a portion of the kidney tissue in formalin for histological analysis.
-
Snap-freeze the remaining kidney tissue in liquid nitrogen and store at -80°C for molecular analysis.
-
-
Histological Analysis:
-
Embed the fixed tissues in paraffin, section, and stain with H&E.
-
Evaluate the kidney sections for pathological changes and score the degree of damage.
-
-
Molecular Analysis (Western Blotting):
-
Homogenize the frozen kidney tissue and extract total protein.
-
Perform Western blotting as described in the in vitro protocol to analyze the expression of Nrf2, HO-1, NQO1, GCLM, SOD, CAT, and GPx.
-
Protective Effects of this compound
The activation of the Nrf2 pathway by this compound has been shown to confer significant cytoprotective effects against oxidative stress and inflammation.[2] In cellular models of lipopolysaccharide (LPS)-induced injury, pretreatment with this compound inhibited the production of reactive oxygen species (ROS), reduced lipid peroxidation (as measured by malondialdehyde levels), and increased the ratio of reduced to oxidized glutathione (GSH/GSSG).[1] Furthermore, this compound has been demonstrated to suppress the activation of the pro-inflammatory NF-κB signaling pathway.[1][2] In animal models of chronic renal inflammation, administration of this compound ameliorated kidney damage and improved renal function.[2][10]
Conclusion
This compound is a valuable research tool for investigating the role of the Nrf2 pathway in various physiological and pathological processes. Its potent and specific mechanism of action makes it an excellent candidate for studies aimed at elucidating the therapeutic potential of Nrf2 activation in diseases with an underlying oxidative stress component. The protocols outlined in these application notes provide a starting point for researchers to explore the effects of this compound in their specific experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 5. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound Supplier | CAS 1567836-15-0| AOBIOUS [aobious.com]
- 10. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing CPUY192018 for Experimental Success
Welcome to the technical support center for CPUY192018, a potent, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for incorporating this compound into your experiments. Here you will find frequently asked questions, troubleshooting guides, detailed protocols, and data summaries to ensure you achieve reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small-molecule inhibitor that selectively disrupts the interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][3] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[2][4] By competitively inhibiting the Keap1-Nrf2 interaction, this compound prevents Nrf2 degradation.[1] This allows Nrf2 to accumulate in the cytoplasm and translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[1][4][5] This binding initiates the transcription of a wide array of cytoprotective genes, including antioxidant enzymes (e.g., HO-1, NQO1) and anti-inflammatory proteins.[1][6] Additionally, this compound has been shown to diminish inflammatory responses by hindering the ROS-mediated activation of the NF-κB pathway.[1][7]
Caption: Mechanism of Action for this compound.
Q2: What are the recommended starting concentrations for in vitro and in vivo experiments?
A2: The optimal concentration will vary depending on the cell type, experimental model, and desired endpoint. However, published literature provides excellent starting points.
-
In Vitro : For cell-based assays, a concentration range of 0.1 µM to 10 µM is recommended for initial dose-response experiments.[1][3][8] Significant upregulation of Nrf2 target genes and cytoprotective effects have been observed within this range in human HK-2 cells.[1][8]
-
In Vivo : For mouse models, particularly those involving intraperitoneal (i.p.) injection, dosages of 5 mg/kg and 20 mg/kg have been shown to be effective in activating the Nrf2 pathway and providing therapeutic benefits in a model of chronic renal inflammation.[1][3]
Q3: How should I prepare and store this compound stock and working solutions?
A3: Proper handling and storage are critical for maintaining the compound's activity.
-
Solubility : this compound is readily soluble in DMSO.[9][10]
-
Stock Solution : Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Aliquot this stock into single-use vials to prevent repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months .[3]
-
In Vitro Working Solution : Dilute the DMSO stock solution directly into your cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration in the medium is non-toxic to your cells (typically ≤ 0.1%).
-
In Vivo Working Solution : For animal studies, working solutions should be prepared fresh on the day of use .[3] A common method is to first dilute the DMSO stock and then add co-solvents. Two validated formulations are:
Q4: What are the known off-target effects of this compound?
A4: this compound was designed as a direct, non-covalent inhibitor of the Keap1-Nrf2 PPI to provide a more selective mechanism of action and reduce the likelihood of off-target effects commonly associated with electrophilic Nrf2 activators.[1][2] While this design minimizes interactions with other cellular pathways, no inhibitor is perfectly specific.[2] It is always recommended to include appropriate controls in your experiments, such as using Nrf2-knockdown cells to confirm that the observed effects are indeed Nrf2-dependent.[8]
Section 2: Troubleshooting Guide
Problem: Poor solubility or precipitation of the compound in my working solution.
-
Possible Cause: The compound is "crashing out" of solution upon dilution into an aqueous buffer or medium.
-
Solution:
-
Sonication/Vortexing: After diluting the DMSO stock, vortex the working solution vigorously or use a bath sonicator to aid dissolution.[3]
-
Increase Co-solvent: For in vivo preparations, ensure your formulation is correct. The use of agents like SBE-β-CD or corn oil is specifically to maintain solubility.[3]
-
Check Final Concentration: Ensure you are not exceeding the solubility limit in your final working solution. For in vivo work, the solubility is ≥ 2.08 mg/mL (3.38 mM) in the recommended formulations.[3]
-
Problem: I am not observing Nrf2 activation or a cytoprotective effect in my in vitro assay.
-
Possible Causes: Suboptimal concentration, insufficient incubation time, degraded compound, or cell-specific differences.
-
Solutions:
-
Optimize Concentration and Time: Perform a dose-response experiment (e.g., 0.1, 1, 5, 10 µM) and a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to find the optimal conditions for your specific cell line and endpoint.[8][9] Nrf2 nuclear translocation can be observed within 2 hours, with maximum effects often seen around 8-10 hours.[5]
-
Confirm Compound Integrity: Ensure your stock solution has been stored correctly and is not expired. If in doubt, use a fresh vial or a newly purchased lot of the compound.
-
Use a Positive Control: Include a known Nrf2 activator (like t-BHQ) to confirm that the Nrf2 pathway is responsive in your cell system.[5]
-
Check Protein Expression: Verify that your cells express sufficient levels of Keap1 and Nrf2.[11]
-
Problem: I am seeing high background or unexpected results in my experiment.
-
Possible Causes: Solvent toxicity, contamination, or non-specific binding in assays.
-
Solutions:
-
Run a Vehicle Control: Always include a control group treated with the same final concentration of DMSO (or other vehicle) as your experimental groups. This will differentiate the effects of the compound from the effects of the solvent.
-
Preclear Lysates (for Co-IP): If performing a co-immunoprecipitation and observing high background, pre-clear your cell lysate by incubating it with beads alone before adding your antibody. This removes proteins that non-specifically bind to the beads.[11]
-
Repeat the Experiment: If an unexpected result occurs once, it may be due to a simple human error. Repeat the experiment carefully before investing significant time in troubleshooting.[12]
-
Caption: A logical workflow for troubleshooting experiments.
Section 3: Data Summaries
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₂₆N₂O₁₀S₂ | [3][10] |
| Molecular Weight | 614.64 g/mol | [3][10] |
| Mechanism of Action | Potent, non-covalent Keap1-Nrf2 PPI Inhibitor | [1][2] |
| IC₅₀ (Keap1-Nrf2) | 0.63 µM | [3] |
| Purity | ≥ 98% (by HPLC) | [10] |
Table 2: Recommended Concentration & Dosage Ranges for this compound
| Experimental System | Cell/Animal Model | Concentration/Dosage | Treatment Time | Reference(s) |
| In Vitro | Human Kidney (HK-2) Cells | 0.1 - 10 µM | 8 - 24 hours | [1][3][8] |
| In Vitro | Human Colon (NCM460) Cells | Not specified, but effective | Not specified | [2][9] |
| In Vivo | C57BL/6 Mice (LPS model) | 5 - 20 mg/kg (i.p.) | Daily for 8 weeks | [1][3] |
Table 3: Summary of In Vitro Efficacy in LPS-Challenged HK-2 Cells
| Endpoint Measured | Treatment | Result | Reference(s) |
| Nrf2 Nuclear Translocation | 10 µM this compound | Peak nuclear levels at 8 hours | [1][5] |
| Target Gene mRNA (HO-1) | 10 µM this compound (10h) | ~7.0-fold increase | [1] |
| Target Gene mRNA (NQO1) | 10 µM this compound (10h) | ~4.5-fold increase | [1] |
| Antioxidant Proteins | 1 µM this compound (10h) | Marked induction of SOD1, GPx2, CAT | [1] |
| Cell Viability | Pre-treated with 0.1-10 µM this compound | Concentration-dependent protection vs. LPS | [1][8] |
| Inflammatory Cytokines | Pre-treated with this compound | Significant reduction in IL-1β, IL-6, TNF-α | [8] |
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Nrf2 Activation and Cytoprotection Assay in HK-2 Cells
This protocol is adapted from studies investigating the cytoprotective effects of this compound against LPS-induced injury.[1][8]
-
Cell Seeding : Plate HK-2 cells in appropriate well plates (e.g., 96-well for viability, 6-well for protein/RNA) at a density that will result in 70-80% confluency at the time of treatment. Incubate for 24 hours.
-
Pre-treatment : Prepare working solutions of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) in cell culture medium. Remove the old medium from cells and add the this compound or vehicle solutions. Incubate for 10 hours.
-
LPS Challenge : Prepare a solution of lipopolysaccharide (LPS) in cell culture medium. Add LPS to the wells to a final concentration of 5 µg/mL (for viability assays) or 200 ng/mL (for inflammatory marker assays). Do not add LPS to negative control wells.
-
Incubation : Incubate the cells for an additional 6-12 hours, depending on the endpoint. (e.g., 6h for cytokine analysis, 12h for viability).[8]
-
Endpoint Analysis :
-
Cell Viability : Use an MTT assay to determine cell viability according to the manufacturer's protocol.[1][8]
-
Protein Analysis : Lyse cells and collect protein for Western blot analysis (See Protocol 2).
-
RNA Analysis : Lyse cells and extract total RNA for qPCR analysis of Nrf2 target genes (e.g., HMOX1, NQO1).
-
Caption: General workflow for an in vitro cytoprotection assay.
Protocol 2: Western Blot Analysis for Nrf2 and Downstream Targets
-
Cell Lysis : After treatment, wash cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. For nuclear translocation studies, use a nuclear/cytoplasmic extraction kit.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against your proteins of interest (e.g., Nrf2, HO-1, NQO1, Lamin B1 for nuclear fraction, β-actin for whole-cell/cytoplasmic fraction) overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis : Quantify band intensity using software like ImageJ and normalize to the loading control.
Protocol 3: In Vivo Administration in a Mouse Model of Renal Inflammation
This protocol is based on a study using a C57BL/6 mouse model of LPS-induced chronic renal inflammation.[1] All animal procedures must be approved by your institution's Animal Care and Use Committee.
-
Animal Acclimatization : Acclimatize female C57BL/6 mice (6-8 weeks old) for at least 3 days under standard conditions (12h light/dark cycle, 22°C, 60% humidity) with free access to food and water.[1]
-
Group Allocation : Randomly assign animals to treatment groups (n=8 per group is suggested):
-
Group A: Vehicle Control
-
Group B: LPS Model (e.g., 1 mg/kg LPS)
-
Group C: LPS + this compound (5 mg/kg)
-
Group D: LPS + this compound (20 mg/kg)
-
-
Compound Preparation : On each day of injection, prepare fresh dosing solutions of this compound in a suitable vehicle (e.g., 10% DMSO + 90% corn oil).[3]
-
Administration : Administer LPS (1 mg/kg) and this compound (5 or 20 mg/kg) via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 8 consecutive weeks).[1]
-
Monitoring : Monitor animal health daily, including body weight and food intake.
-
Endpoint Collection : At the end of the study, euthanize the animals and collect kidneys and blood serum for downstream analysis (e.g., histology, measurement of oxidative stress markers, and inflammatory cytokines).[1]
References
- 1. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 7. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Keap1-Nrf2 interaction inhibitor | TargetMol [targetmol.com]
- 10. This compound Supplier | CAS 1567836-15-0| AOBIOUS [aobious.com]
- 11. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. youtube.com [youtube.com]
Technical Support Center: CPUY192018 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, CPUY192018.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
1. Inconsistent IC50 Values in Cell Viability Assays
-
Question: We are observing significant variability in the IC50 values for this compound across repeat experiments in the same cell line. What could be the cause?
-
Answer: Inconsistent IC50 values can stem from several factors. Refer to the table below for potential causes and recommended solutions.
Potential Cause Troubleshooting Steps Expected Outcome Cell Passage Number Ensure that cell passage numbers are consistent across experiments. High passage numbers can lead to phenotypic drift. Consistent cellular response to this compound. Serum Concentration Variations in serum concentration in the culture medium can affect drug-protein binding and cell growth rates. More reproducible IC50 values. Compound Stability This compound is sensitive to freeze-thaw cycles. Prepare single-use aliquots of the stock solution. Reduced degradation of the compound, leading to more consistent results. Assay Incubation Time Ensure that the incubation time for the viability assay (e.g., MTT, CellTiter-Glo®) is consistent. Uniform assay readout and less variability.
2. Low Potency or No Effect Observed
-
Question: We are not observing the expected cytotoxic or inhibitory effects of this compound in our cancer cell line models. Why might this be?
-
Answer: A lack of potency can be due to issues with the compound itself, the experimental setup, or the biological system being used.
-
Compound Solubility: Ensure that this compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in culture medium. Precipitation of the compound will significantly reduce its effective concentration.
-
Target Expression: Verify the expression levels of the target kinase in your cell line of interest via Western blot or qPCR. Low or absent target expression will result in a lack of response.
-
Cell Line Resistance: The chosen cell line may possess intrinsic or acquired resistance mechanisms to this class of inhibitors. Consider screening a panel of cell lines with varying genetic backgrounds.
-
3. Off-Target Effects or Unexpected Phenotypes
-
Question: We are observing unexpected cellular phenotypes that are not consistent with the known mechanism of action of this compound. How should we investigate this?
-
Answer: Unexplained phenotypes may indicate off-target effects or activation of compensatory signaling pathways.
-
Kinome Profiling: Perform a kinome scan to identify other kinases that this compound may be inhibiting.
-
Pathway Analysis: Use phosphoproteomics or RNA sequencing to identify signaling pathways that are perturbed by this compound treatment. This can provide a broader view of the compound's cellular impact.
-
Rescue Experiments: If an off-target is identified, use genetic approaches (e.g., siRNA, CRISPR) to validate its role in the observed phenotype.
-
Frequently Asked Questions (FAQs)
What is the proposed mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of a key kinase in the MAPK/ERK signaling pathway. By blocking the phosphorylation of downstream substrates, it inhibits cell proliferation and induces apoptosis in tumor cells with activating mutations in this pathway.
What are the recommended storage and handling conditions for this compound?
-
Solid Form: Store at -20°C, desiccated, and protected from light.
-
Stock Solutions (in DMSO): Store in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Avoid repeated warming and cooling of the stock solution.
What is the recommended solvent for this compound?
For in vitro experiments, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM. For cell-based assays, further dilute the stock solution in pre-warmed culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Experimental Protocols
Protocol: Determining IC50 Value using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General experimental workflow for this compound evaluation.
Caption: Troubleshooting decision tree for inconsistent IC50 values.
troubleshooting inconsistent results with CPUY192018
Welcome to the technical support center for CPUY192018, a potent, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Keap1-Nrf2 protein-protein interaction with an IC50 of 0.63 µM.[1] By disrupting the interaction between Keap1 and Nrf2, it prevents the ubiquitination and subsequent degradation of Nrf2. This leads to the accumulation of Nrf2 and its translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[2][3] This activation of the Nrf2 pathway results in the transcription of various cytoprotective genes that encode for antioxidant and anti-inflammatory proteins.[2][4][5] this compound has been shown to exhibit anti-inflammatory and antioxidant activities by activating the Nrf2-dependent antioxidant pathway and inhibiting the NF-κB-related inflammatory response.[1][4][5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] When preparing for in vivo experiments, it is advisable to prepare the working solution fresh on the same day of use.[1] To ensure experimental reliability, use a clarified stock solution for the preparation of the working solution.[1]
Q3: How should I dissolve this compound for in vitro and in vivo experiments?
A3: The dissolution method depends on the experimental setup. For in vitro experiments, a stock solution in DMSO is typically prepared. For in vivo experiments, the following protocol can be used:
-
Prepare a stock solution in DMSO.
-
Sequentially add co-solvents. A common formulation is 10% DMSO and 90% (20% SBE-β-CD in Saline), which results in a clear solution with a solubility of at least 2.08 mg/mL (3.38 mM).[1]
-
Another option for in vivo studies is a mixture of 10% DMSO and 90% Corn oil.[1]
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Inconsistent Results
Q4: My in vitro results with this compound are inconsistent. What are the potential causes?
A4: Inconsistent results in cell-based assays can arise from several factors:
-
Compound Solubility and Stability: Ensure this compound is fully dissolved. Precipitates can lead to inaccurate concentrations. Prepare fresh dilutions from a stock solution for each experiment. As mentioned, stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[1]
-
Cell Culture Conditions:
-
Cell Density: Plate cells at a consistent density across experiments. Over-confluent or sparse cultures can respond differently to treatment. For instance, in ARE induction assays, HepG2-ARE-C8 cells were plated at a density of 4 x 10^4 cells/well in 96-well plates.[4]
-
Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.
-
-
Treatment Time and Concentration: The effects of this compound are time and concentration-dependent. Nuclear translocation of Nrf2 can be observed within 2 hours and peaks at 8 hours of treatment.[3] The optimal concentration can vary between cell lines. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and endpoint. Studies have used concentrations ranging from 0.1 to 10 µM.[1][4]
-
LPS Challenge: If you are using an inflammation model with LPS, ensure the LPS concentration and exposure time are consistent. In HK-2 cells, pre-treatment with this compound for 10 hours was followed by an LPS challenge.[4][6]
Q5: I am not observing the expected Nrf2 activation. What should I check?
A5: If you are not seeing the expected activation of the Nrf2 pathway, consider the following:
-
Western Blotting Technique:
-
Nuclear and Cytoplasmic Fractionation: To confirm Nrf2 nuclear translocation, it is crucial to perform proper subcellular fractionation. Use histone and β-actin as markers for the nuclear and cytosolic fractions, respectively, to ensure the purity of your extracts.[3][4]
-
Antibody Quality: Use validated antibodies for Nrf2 and its downstream targets (e.g., HO-1, NQO1, GCLM).
-
-
RT-PCR Analysis: When analyzing the mRNA levels of Nrf2 target genes, ensure your primers are specific and efficient. The induction of target genes like NQO1, HO1, GCLM, and GSTM1 has been observed in a dose-dependent manner after 24 hours of treatment with this compound.[7]
-
ARE-Luciferase Reporter Assay: This is a direct measure of Nrf2 transcriptional activity. If this assay is not showing activity, it could point to an issue with the compound's activity or the cell line's responsiveness.
Q6: My in vivo results show high variability. What are the common pitfalls?
A6: High variability in animal studies can be due to:
-
Compound Administration and Bioavailability: Ensure the formulation is homogenous and administered consistently. The recommended route of administration in a mouse model of chronic renal inflammation was intraperitoneal injection.[1]
-
Animal Model: The choice of animal model and the method of inducing the disease state are critical. In a mouse model of LPS-induced chronic renal inflammation, this compound was administered at doses of 5-20 mg/kg for 8 weeks.[1]
-
Endpoint Analysis: Ensure that the methods for tissue harvesting, processing, and analysis are standardized across all animals in the study.
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (Keap1-Nrf2 PPI) | 0.63 µM | Biochemical Assay | [1] |
| In Vitro Concentration Range | 0 - 10 µM | HK-2 Cells | [1] |
| In Vitro Treatment Time | 0 - 24 hours | HK-2 Cells | [1] |
| In Vivo Dosage | 5 - 20 mg/kg | LPS-induced mouse model of chronic renal inflammation | [1] |
| In Vivo Administration Route | Intraperitoneal injection | LPS-induced mouse model of chronic renal inflammation | [1] |
| In Vivo Treatment Duration | 8 weeks | LPS-induced mouse model of chronic renal inflammation | [1] |
Experimental Protocols
ARE-Luciferase Reporter Assay [4]
-
Cell Plating: Seed HepG2-ARE-C8 cells in 96-well plates at a density of 4 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. Use t-BHQ as a positive control and DMSO as a negative control.
-
Incubation: Incubate the plates for 12 hours.
-
Cell Lysis: Remove the medium and add 100 µL of cold PBS to each well. Subsequently, lyse the cells using a luciferase cell culture lysis reagent.
-
Luminescence Measurement: Measure the luciferase activity according to the manufacturer's instructions.
Western Blot for Nrf2 Nuclear Translocation [3][4]
-
Cell Treatment: Treat HK-2 cells with 10 µM this compound for various time points.
-
Cell Lysis and Fractionation: Prepare nuclear and cytoplasmic cell extracts using a subcellular fractionation kit.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Probe the membranes with primary antibodies against Nrf2, Histone (nuclear marker), and β-actin (cytosolic marker).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence Staining for Nrf2 [3][4]
-
Cell Culture and Treatment: Culture HK-2 cells on coverslips and treat with 10 µM this compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining:
-
Incubate the cells with a primary antibody against Nrf2.
-
Wash and incubate with a FITC-conjugated secondary antibody.
-
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Observe the cells under a laser scanning confocal microscope.
Visualizations
Caption: this compound inhibits the Keap1-Nrf2 interaction, leading to Nrf2 nuclear translocation and activation of antioxidant genes, while also inhibiting the pro-inflammatory NF-κB pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the Keap1-Nrf2 protein-protein interaction protects retinal cells and ameliorates retinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CPUY192018
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CPUY192018, a potent, non-electrophilic inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). This guide is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, with an IC50 of 0.63 µM.[1] Under basal conditions, Keap1, a substrate adaptor protein for an E3 ubiquitin ligase complex, targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound competitively and non-covalently binds to Keap1, disrupting the Keap1-Nrf2 interaction. This prevents Nrf2 degradation, leading to its accumulation, nuclear translocation, and the subsequent transcription of antioxidant and cytoprotective genes.[2][3]
Q2: What are the expected downstream effects of this compound treatment?
A2: The primary downstream effects of this compound are the activation of the Nrf2 signaling pathway and the inhibition of the NF-κB-related inflammatory response.[1] This includes the increased expression of Nrf2-dependent genes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM).[2][4] Consequently, researchers can expect to observe anti-inflammatory and antioxidant activities.[1]
Q3: How does this compound differ from other Nrf2 activators?
A3: this compound is a non-electrophilic inhibitor of the Keap1-Nrf2 PPI.[3][5] Many traditional Nrf2 activators are electrophilic compounds that covalently modify cysteine residues on Keap1. While effective, this can lead to off-target effects due to the ubiquitous nature of cysteine residues in cellular proteins.[3][6] this compound's non-covalent mechanism of action is designed to be more selective, with a lower propensity for off-target activities.[3]
Q4: What is the reported effect of this compound on the NF-κB pathway?
A4: this compound has been shown to inhibit the NF-κB-related inflammatory response.[1][7] In studies with lipopolysaccharide (LPS)-challenged cells, this compound inhibited the phosphorylation of IKKβ, IκBα, and NF-κB p65, key components of the canonical NF-κB pathway.[1] This anti-inflammatory effect is thought to be, at least in part, a consequence of the enhanced antioxidant state of the cell due to Nrf2 activation, as the NF-κB pathway is redox-sensitive.[4]
Q5: Has this compound been observed to have any cytotoxic effects?
A5: In studies using HK-2 cells, this compound demonstrated cytoprotective effects against LPS-induced injury.[2][8] At concentrations up to 10 µM, it was not reported to be cytotoxic and in fact, increased cell viability in the presence of a toxic stimulus.[8] However, as with any small molecule, it is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Keap1-Nrf2 PPI) | 0.63 µM | Biochemical Assay | [1] |
| Nrf2 Activation | Concentration-dependent increase in nuclear Nrf2 | HK-2 Cells | [2][7] |
| Downstream Gene Induction | Increased mRNA levels of HO-1, NQO1, GCLM | HK-2 Cells | [2][4] |
| Anti-inflammatory Activity | Inhibition of LPS-induced NF-κB activation | HK-2 Cells | [1][7] |
| Cytoprotective Effect | Protection against LPS-induced cytotoxicity | HK-2 Cells | [2][8] |
Signaling Pathways and Experimental Workflows
Caption: Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Troubleshooting Guides
Issue 1: No or low induction of Nrf2 target genes (e.g., HO-1, NQO1).
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of this compound | Perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your cell type. |
| Incorrect incubation time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the peak time for Nrf2 nuclear translocation and target gene expression. |
| Cell health and passage number | Ensure cells are healthy, within a low passage number, and not overgrown. High passage numbers can lead to altered cellular responses. |
| Reagent integrity | Confirm the stability and proper storage of your this compound stock solution. Prepare fresh dilutions for each experiment. |
| Nrf2 is not expressed or functional in your cell line | Verify Nrf2 expression in your cell line of interest. Use a positive control known to activate Nrf2 (e.g., tert-Butylhydroquinone) to confirm pathway functionality. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell seeding density | Ensure consistent cell seeding density across all wells and experiments. Use a cell counter for accuracy. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for treatment groups as they are more prone to evaporation. Fill outer wells with sterile PBS or media. |
| Inconsistent reagent preparation | Prepare fresh dilutions of this compound and other reagents for each experiment. Ensure thorough mixing of stock solutions before dilution. |
| Variations in incubation conditions | Maintain consistent temperature, CO2 levels, and humidity in your incubator. Minimize the frequency and duration of incubator door openings. |
| Mycoplasma contamination | Regularly test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses. |
Issue 3: Unexpected or paradoxical results (e.g., increased inflammation, cytotoxicity).
| Possible Cause | Troubleshooting Step |
| Potential Off-Target Effects | While designed for selectivity, off-target effects are always a possibility with small molecule inhibitors. To investigate this: • Use an Nrf2-knockout or siRNA-knockdown cell line. If the unexpected effect persists in the absence of Nrf2, it is likely an off-target effect. • Perform a rescue experiment. If possible, overexpress Nrf2 and see if it reverses the unexpected phenotype. • Consider a broader screening panel. If the unexpected phenotype suggests a particular pathway is affected (e.g., a kinase pathway), consider a targeted inhibitor panel to look for cross-reactivity. |
| High concentration of this compound | High concentrations of any compound can lead to non-specific effects. Re-evaluate your dose-response curve and use the lowest effective concentration. |
| Cell-type specific responses | The cellular context is critical. An effect observed in one cell line may not be present in another. Characterize the response in your specific model system. |
| Interaction with other experimental components | Consider if this compound could be interacting with your media components or other treatments in an unforeseen way. |
Detailed Experimental Protocols
Protocol 1: Western Blot for Nrf2 Nuclear Translocation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat with the desired concentration of this compound for various time points (e.g., 0, 2, 4, 8 hours).
-
Nuclear and Cytoplasmic Extraction: Following treatment, wash cells with ice-cold PBS. Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial extraction kit, following the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities. Use Histone H3 as a nuclear loading control and β-actin or GAPDH as a cytoplasmic loading control to normalize the Nrf2 levels. An increase in the nuclear Nrf2/Histone H3 ratio indicates nuclear translocation.[2]
Protocol 2: qRT-PCR for Nrf2 Target Gene Expression
-
Cell Seeding and Treatment: Seed cells in a 12-well plate and treat with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a predetermined optimal time (e.g., 10 hours).[2]
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for your genes of interest (e.g., HMOX1, NQO1, GCLM) and a housekeeping gene (e.g., ACTB, GAPDH), and a suitable qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 10 hours).[2] Then, if applicable, add a cytotoxic agent (e.g., LPS) and incubate for a further period (e.g., 12 hours).[2]
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Non-Electrophilic Nrf2 Activators from Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
CPUY192018 treatment duration for optimal Nrf2 activation
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the use of CPUY192018 for Nrf2 activation. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI) with an IC50 of 0.63 µM.[1] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its levels low. This compound competitively and directly disrupts the Keap1-Nrf2 interaction through non-covalent means.[2] This prevents Nrf2 degradation, leading to its accumulation, nuclear translocation, and the subsequent transcription of Nrf2-dependent antioxidant and cytoprotective genes.[2][3]
Q2: What is the optimal treatment duration of this compound for Nrf2 activation?
A2: The optimal treatment duration for Nrf2 activation by this compound can vary depending on the specific experimental endpoint. Based on studies in HK-2 human kidney cells, significant nuclear translocation of Nrf2 is observed to begin within 2 hours of treatment with 10 µM this compound, reaching a maximum at 8 hours.[4] For downstream gene expression, mRNA levels of Nrf2 and its target genes (HO-1, NQO1, GCLM) were significantly increased after 10 hours of treatment.[5] For assessing the expression of downstream proteins like HO-1, NQO1, and GCLM, a treatment duration of 8 hours has been shown to be effective.[5]
Q3: What is a recommended concentration range for this compound in cell culture experiments?
A3: A concentration range of 0.1 µM to 10 µM has been shown to be effective for Nrf2 activation in HK-2 cells.[2][5] A concentration-dependent increase in Nrf2 protein levels and downstream target gene expression is observed within this range.[2][5] For protective effects against LPS-induced injury, pretreatment with concentrations as low as 1 µM has been shown to be effective.[2]
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution. For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low Nrf2 activation observed (e.g., no increase in Nrf2 protein levels or nuclear translocation). | - Suboptimal treatment duration or concentration: The incubation time or concentration of this compound may be insufficient for the cell type being used.- Cell health: Cells may be unhealthy or have a low basal level of Nrf2.- Reagent integrity: The this compound compound may have degraded. | - Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) and a dose-response experiment (e.g., 0.1, 1, 5, 10 µM) to determine the optimal conditions for your specific cell line.- Ensure cells are healthy and in the logarithmic growth phase before treatment.- Use a fresh aliquot of this compound and verify its proper storage. |
| High background or non-specific bands in Nrf2 Western blot. | - Antibody issues: The primary Nrf2 antibody may have low specificity or be used at too high a concentration.- Insufficient blocking: The blocking step may be inadequate. | - Use a well-validated Nrf2 antibody and optimize its dilution.- Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST). |
| Inconsistent results between experiments. | - Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response to treatment.- Inconsistent reagent preparation: Variations in the preparation of this compound dilutions. | - Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.- Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Observed cytotoxicity at higher concentrations. | - Off-target effects: Like many small molecule inhibitors, high concentrations may lead to off-target effects and cellular toxicity. | - Perform a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic concentration of this compound for your cell line.- Use the lowest effective concentration that elicits the desired Nrf2 activation. |
Data Presentation
Table 1: Effect of this compound Concentration on Nrf2 and Target Gene mRNA Expression in HK-2 Cells (10-hour treatment) [2][5]
| Target Gene | 0.1 µM (Fold Induction) | 1 µM (Fold Induction) | 5 µM (Fold Induction) | 10 µM (Fold Induction) |
| Nrf2 | ~1.5 | ~2.5 | ~4.0 | 6.1 |
| HO-1 | ~2.0 | ~3.5 | ~5.5 | 7.0 |
| NQO1 | ~1.8 | ~2.8 | ~3.8 | 4.5 |
| GCLM | ~2.2 | ~3.0 | ~4.5 | 5.7 |
Table 2: Time-Course of Nrf2 Nuclear Translocation in HK-2 Cells Treated with 10 µM this compound [4]
| Treatment Duration | Observation |
| 0 hours | Nrf2 predominantly localized in the cytoplasm. |
| 2 hours | Noticeable increase in nuclear Nrf2. |
| 4 hours | Further increase in nuclear Nrf2. |
| 8 hours | Maximum nuclear accumulation of Nrf2 observed. |
| 12 hours | Sustained high levels of nuclear Nrf2. |
| 24 hours | Nuclear Nrf2 levels remain elevated. |
Experimental Protocols
Protocol 1: In Vitro Nrf2 Activation in HK-2 Cells
This protocol details the steps to assess Nrf2 activation in human kidney (HK-2) cells following treatment with this compound.
Materials:
-
HK-2 cells
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer for Western blot
-
Nuclear and cytoplasmic extraction kit
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Culture HK-2 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed HK-2 cells in appropriate culture plates (e.g., 6-well plates for Western blot) and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells for the desired duration (e.g., 8 hours for protein expression, or a time-course of 2, 4, 8, 12, 24 hours for nuclear translocation studies).
-
Cell Lysis and Fractionation:
-
For total protein analysis, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
For nuclear translocation analysis, use a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions to separate the cytoplasmic and nuclear fractions.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Nrf2) overnight at 4°C. For nuclear fractions, also probe for a nuclear marker (e.g., Lamin B1). For cytoplasmic fractions, probe for a cytoplasmic marker (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Protocol Refinement for CPUY192018 in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CPUY192018 in primary cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI) with an IC50 of 0.63 µM.[1] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. By inhibiting the Keap1-Nrf2 interaction, this compound allows Nrf2 to accumulate, translocate to the nucleus, and activate the Antioxidant Response Element (ARE). This leads to the transcription of a wide array of cytoprotective genes that defend against oxidative stress and inflammation.[2][3] this compound has also been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[1][2]
Q2: What are the key signaling pathways modulated by this compound?
This compound primarily modulates two key signaling pathways:
-
The Keap1-Nrf2-ARE Pathway: this compound activates this pathway by preventing Keap1-mediated degradation of Nrf2. This results in the upregulation of antioxidant and detoxification genes.
-
The NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of NF-κB, a key regulator of inflammatory responses.[1][2]
Q3: What is a recommended starting concentration range for this compound in primary cells?
Based on studies in cell lines such as human kidney (HK-2) and retinal endothelial cells, a concentration range of 0.1 µM to 10 µM has been shown to be effective.[1][3] For primary cells, which can be more sensitive, it is recommended to start with a lower concentration range (e.g., 0.1 µM to 1 µM) and perform a dose-response curve to determine the optimal concentration for your specific primary cell type and experimental endpoint.
Q4: What is a typical incubation time for this compound treatment?
In published studies using cell lines, pre-treatment times of 10 hours have been used to observe significant upregulation of Nrf2 target genes and cytoprotective effects.[3] However, the optimal incubation time can vary depending on the primary cell type and the specific downstream readout. It is advisable to perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the ideal treatment duration for your experiment.
Q5: How should I prepare and store this compound?
This compound is typically dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] When preparing your working solution, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High cell death or cytotoxicity observed after this compound treatment. | Primary cells are more sensitive than immortalized cell lines. The concentration of this compound may be too high. The final concentration of the solvent (e.g., DMSO) may be toxic. | Perform a dose-response experiment starting from a lower concentration (e.g., 0.01 µM) to determine the optimal non-toxic concentration for your primary cells. Ensure the final DMSO concentration in the culture medium is below 0.1%. Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. |
| No significant activation of Nrf2 target genes (e.g., HO-1, NQO1) is observed. | The concentration of this compound may be too low. The incubation time may be too short. The primary cells may have a different response kinetic compared to cell lines. | Increase the concentration of this compound in a stepwise manner. Perform a time-course experiment to identify the optimal treatment duration. Ensure the quality and viability of your primary cells are optimal before starting the experiment. |
| Variability in results between experiments. | Primary cells can exhibit donor-to-donor variability. Inconsistent cell density at the time of treatment. Passage number of primary cells may be too high, leading to altered cellular responses. | Use primary cells from the same donor or a pooled population if possible. Standardize the seeding density and ensure a consistent confluency at the start of each experiment. Use primary cells at a low passage number. |
| This compound precipitates in the culture medium. | The concentration of this compound may exceed its solubility in the aqueous culture medium. | Prepare a fresh dilution of this compound from the stock solution for each experiment. Ensure the stock solution is fully dissolved before further dilution. If solubility issues persist, consider using a formulation with a solubilizing agent, but be mindful of its potential effects on the cells. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound in the human HK-2 cell line, which can serve as a starting point for designing experiments in primary cells.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Keap1-Nrf2 PPI) | - | 0.63 µM | [1] |
| Effective Concentration Range | HK-2 | 0.1 - 10 µM | [1][3] |
Table 2: Effect of this compound on Nrf2 Target Gene Expression in HK-2 Cells (10 hour treatment)
| Gene | Fold Increase at 10 µM | Reference |
| Nrf2 | 6.1-fold | [3] |
| HO-1 | 7.0-fold | [3] |
| NQO1 | 4.5-fold | [3] |
| GCLM | 5.7-fold | [3] |
Experimental Protocols
1. General Protocol for Treating Primary Cells with this compound
-
Cell Seeding: Plate primary cells at a predetermined optimal density in a suitable culture vessel and allow them to adhere and stabilize for 24 hours.
-
Preparation of this compound Working Solution: Thaw the this compound stock solution (e.g., 10 mM in DMSO) and dilute it in pre-warmed complete culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (determined by a time-course experiment) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: After incubation, harvest the cells for downstream analysis such as Western blotting, qPCR, or functional assays.
2. Western Blotting for Nrf2 and Downstream Targets
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Nrf2, HO-1, NQO1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
3. Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
-
RNA Extraction: Extract total RNA from the treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for your target genes (e.g., HMOX1, NQO1, GCLM) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for this compound in primary cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in CPUY192018 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes using CPUY192018, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction.[1][2] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction with an IC50 of 0.63 µM.[2] It functions by disrupting the interaction between Keap1 and Nrf2, preventing the ubiquitination and subsequent degradation of Nrf2. This leads to the accumulation and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This activation of the Nrf2-ARE signaling pathway results in the transcription of a wide array of cytoprotective genes encoding antioxidant and detoxification enzymes.[1][3][4]
Q2: What are the key downstream effects of this compound treatment?
A2: The primary downstream effects of this compound include the activation of the Nrf2-dependent antioxidant pathway and the inhibition of the NF-κB-related inflammatory response.[1][2] In experimental models, this compound has been shown to increase the expression of Nrf2 and its downstream targets such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM).[1][4] It also exhibits anti-inflammatory effects by suppressing the activation of the NF-κB pathway.[1]
Q3: How should this compound be stored and handled?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2] For in vitro experiments, stock solutions in DMSO can be prepared and aliquoted to avoid repeated freeze-thaw cycles.[2]
Q4: What are the potential off-target effects of this compound?
A4: this compound is designed as a direct inhibitor of the Keap1-Nrf2 interaction, which is a more selective mechanism of action with a lower propensity for off-target effects compared to traditional electrophilic Nrf2 activators.[1][5] However, as with any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out and should be considered in the interpretation of experimental results.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected Nrf2 activation.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Compound Instability | Ensure proper storage of this compound stock solutions (-80°C for long-term).[2] Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions for each experiment. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Concentrations between 0.1 µM and 10 µM have been shown to be effective in HK-2 cells.[1][4] |
| Incorrect Treatment Duration | Optimize the treatment time. Nrf2 nuclear translocation can be observed at different time points, and downstream gene expression may require longer incubation periods.[1][4] |
| Cell Line Variability | Different cell lines may have varying levels of Keap1 and Nrf2, leading to different sensitivities to this compound. Confirm the expression of key pathway components in your cell line. |
| Experimental Technique | For Western blotting, ensure efficient nuclear and cytoplasmic fractionation to accurately assess Nrf2 translocation. Use appropriate loading controls for each fraction (e.g., Histone for nuclear, β-actin for cytoplasmic).[4] For qPCR, use validated primers for Nrf2 and its target genes. |
Issue 2: High background or non-specific effects observed.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Solvent Effects | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level for your cells.[4] |
| Compound Precipitation | Visually inspect the media after adding this compound to ensure it has fully dissolved. If precipitation occurs, consider adjusting the solvent or preparation method.[2] |
| Off-Target Effects | To confirm that the observed effects are Nrf2-dependent, consider using siRNA to knock down Nrf2 and assess if the effects of this compound are abolished.[1] |
| Cell Culture Conditions | Maintain consistent cell culture conditions, including cell density and passage number, as these can influence cellular responses. |
Experimental Protocols
Protocol 1: In Vitro Nrf2 Activation in HK-2 Cells
-
Cell Culture: Culture human proximal tubular epithelial (HK-2) cells in appropriate media and conditions.
-
Treatment: Seed cells and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control for the desired time (e.g., 8-10 hours).[4]
-
Analysis of Nrf2 Pathway Activation:
-
Western Blot for Nrf2 Nuclear Translocation: Perform nuclear and cytoplasmic fractionation. Analyze Nrf2 levels in each fraction by Western blot. Use Histone and β-actin as nuclear and cytoplasmic loading controls, respectively.[4]
-
qPCR for Target Gene Expression: Extract total RNA and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of Nrf2 and its target genes (e.g., HO-1, NQO1, GCLM). Use a housekeeping gene (e.g., β-actin) for normalization.[4]
-
Western Blot for Downstream Protein Expression: Lyse cells and analyze the protein expression of HO-1, NQO1, and GCLM by Western blot. Use β-actin as a loading control.[4]
-
Protocol 2: Assessment of Cytoprotective Effects Against LPS-Induced Injury
-
Cell Culture and Pre-treatment: Culture HK-2 cells as described above. Pre-treat cells with this compound (e.g., 0.1–10 µM) for 10 hours.[1]
-
LPS Challenge: After pre-treatment, expose the cells to lipopolysaccharide (LPS) (e.g., 5 µg/mL) for an additional 12 hours.[1]
-
Cell Viability Assay: Measure cell viability using an MTT assay.[1]
-
Apoptosis Analysis: Detect apoptotic rates using flow cytometry after staining with Annexin V and propidium iodide.[1]
Data Presentation
Table 1: Effect of this compound on Nrf2 Target Gene Expression in HK-2 Cells
| Treatment | Nrf2 mRNA Fold Change (mean ± SEM) | HO-1 mRNA Fold Change (mean ± SEM) | NQO1 mRNA Fold Change (mean ± SEM) | GCLM mRNA Fold Change (mean ± SEM) |
| Vehicle | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.15 |
| This compound (1 µM) | Data from experiment | Data from experiment | Data from experiment | Data from experiment |
| This compound (5 µM) | Data from experiment | Data from experiment | Data from experiment | Data from experiment |
| This compound (10 µM) | Data from experiment | Data from experiment | Data from experiment | Data from experiment |
Table 2: Cytoprotective Effect of this compound Against LPS-Induced Cell Death
| Pre-treatment | LPS (5 µg/mL) | Cell Viability (%) (mean ± SEM) | Apoptosis Rate (%) (mean ± SEM) |
| Vehicle | - | 100 ± 5.2 | 3.1 ± 0.8 |
| Vehicle | + | Data from experiment | Data from experiment |
| This compound (1 µM) | + | Data from experiment | Data from experiment |
| This compound (10 µM) | + | Data from experiment | Data from experiment |
Visualizations
Caption: this compound inhibits the Keap1-Nrf2 interaction, leading to Nrf2 activation and cytoprotective gene expression.
Caption: A logical workflow for troubleshooting inconsistent Nrf2 activation in this compound experiments.
References
- 1. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of CPUY192018 on the Keap1-Nrf2 Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CPUY192018 with other known inhibitors of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI). It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the signaling pathway and experimental workflows to aid researchers in their evaluation of this potent Nrf2 activator.
Introduction to the Keap1-Nrf2 Pathway
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the cytosolic repressor protein Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. However, upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilization of Nrf2 allows it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including those encoding for antioxidant and phase II detoxification enzymes.
Small molecule inhibitors of the Keap1-Nrf2 PPI represent a promising therapeutic strategy for a variety of diseases associated with oxidative stress, such as chronic inflammatory diseases, neurodegenerative disorders, and cancer. These inhibitors, like this compound, function by directly blocking the interaction between Keap1 and Nrf2, thereby mimicking the cellular response to oxidative stress and leading to the upregulation of Nrf2-dependent gene expression.
Comparative Analysis of Keap1-Nrf2 PPI Inhibitors
The following table summarizes the in vitro potency of this compound and other selected small molecule inhibitors of the Keap1-Nrf2 PPI. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency in disrupting the Keap1-Nrf2 interaction in biochemical assays, such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).
| Compound | IC50 (Keap1-Nrf2 PPI) | Assay Type | Reference(s) |
| This compound | 0.63 µM | Not Specified | [cite: ] |
| Compound 33 | 15 nM | FP | [cite: ] |
| Ditetrazole Analog | 15.8 nM | FP | [cite: ] |
| KP-2 | 0.11 µM | FP | [cite: ] |
| RA839 | 0.14 µM | FP | [cite: ] |
| K22 | 0.18 µM | FP | [cite: ] |
| KP-1 | 0.74 µM | FP | [cite: ] |
| Compound 1 | 2.7 µM | 2D-FIDA | [cite: ] |
| Compound 2 | 3 µM | FP | [cite: ] |
| K18 | 31.55 µM | FP | [cite: ] |
| K3 | 36.30 µM | FP | [cite: ] |
Visualizing the Mechanism and Validation
To better understand the mechanism of action and the experimental approach to validate inhibitors like this compound, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of Keap1-Nrf2 inhibitors are provided below.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of Nrf2.
a. Cell Culture and Transfection:
-
Seed cells (e.g., HepG2-ARE-C8 stably transfected with a luciferase reporter) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
For transient transfection, co-transfect cells with a pGL4.37[luc2P/ARE/Hygro] vector and a Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
b. Compound Treatment:
-
Following cell attachment or transfection, treat the cells with various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., tert-Butylhydroquinone, t-BHQ).
-
Incubate the cells for a specified period (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.
c. Luciferase Activity Measurement:
-
After incubation, lyse the cells using the appropriate lysis buffer provided with a dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
Keap1-Nrf2 Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate the direct interaction between Keap1 and Nrf2 and the ability of an inhibitor to disrupt this interaction.
a. Cell Lysis and Protein Extraction:
-
Culture and treat cells with the test compound as described above.
-
Wash the cells with ice-cold PBS and lyse them in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
b. Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G-agarose beads.
-
Incubate the pre-cleared lysates with an anti-Keap1 antibody or a control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
c. Washing and Elution:
-
Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
d. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-Nrf2 antibody to detect the co-immunoprecipitated Nrf2.
-
Probe a separate blot of the input lysates with anti-Keap1 and anti-Nrf2 antibodies to confirm the presence of both proteins in the initial extract.
Western Blotting for Nrf2 and Downstream Targets
This method is used to assess the protein levels of Nrf2 and its downstream targets, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
a. Protein Extraction and Quantification:
-
Prepare whole-cell lysates from treated and untreated cells as described for Co-IP.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
b. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
d. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the levels of the target proteins to the loading control.
Conclusion
This compound is a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, effectively activating the Nrf2-mediated antioxidant response. This guide provides a framework for researchers to compare its efficacy against other inhibitors and offers detailed protocols for the essential experiments required to validate its mechanism of action. The provided data and methodologies will aid in the continued investigation and development of Keap1-Nrf2 PPI inhibitors as a therapeutic strategy for a range of oxidative stress-related diseases.
A Comparative Analysis of Nrf2 Activators: The Synthetic Inhibitor CPUY192018 Versus the Natural Compound Sulforaphane
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Distinct Nrf2 Activating Compounds.
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant and anti-inflammatory response, making it a prime therapeutic target for a multitude of diseases characterized by oxidative stress and inflammation. Activation of the Nrf2 pathway is a promising strategy for disease prevention and intervention. This guide provides a detailed comparison of two prominent Nrf2 activators: CPUY192018, a potent synthetic small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction, and sulforaphane, a well-studied, naturally occurring isothiocyanate found in cruciferous vegetables.
Mechanism of Action: A Tale of Two Approaches
This compound and sulforaphane activate the Nrf2 pathway through distinct molecular mechanisms. This compound is a non-covalent inhibitor that directly binds to Keap1, the primary negative regulator of Nrf2, and disrupts its interaction with Nrf2.[1] This disruption prevents the ubiquitination and subsequent proteasomal degradation of Nrf2, leading to its accumulation and translocation to the nucleus.
In contrast, sulforaphane is an electrophilic molecule that covalently modifies specific cysteine residues on Keap1.[2] This modification induces a conformational change in Keap1, impairing its ability to target Nrf2 for degradation. The end result, similar to this compound, is the stabilization and nuclear translocation of Nrf2.
Caption: Mechanisms of Nrf2 activation by this compound and sulforaphane.
Potency and Efficacy: A Quantitative Comparison
Direct, head-to-head comparative studies under identical experimental conditions are limited in the public domain. However, available data from independent studies allow for an objective assessment of their relative potencies.
| Parameter | This compound | Sulforaphane | Reference |
| Mechanism | Non-covalent Keap1-Nrf2 PPI Inhibitor | Covalent Keap1 Modifier (electrophile) | [1][2] |
| IC50 (Keap1-Nrf2 PPI) | 0.63 µM | Not Applicable | [3][4] |
| Potency (NQO1 Induction) | Not explicitly reported, but described as highly potent | ~0.2 µM (concentration to double NQO1 activity) | [5] |
| ARE-Luciferase Reporter Assay | "Far more efficacious" than the classical Nrf2 activator t-BHQ | Potent activator | [3] |
| In Vitro Nrf2 Activation | Dose-dependent increase in Nrf2 nuclear translocation and target gene expression (HO-1, NQO1, GCLM) in HK-2 cells | Potent inducer of Nrf2 target genes in various cell lines | [1][4] |
| In Vivo Efficacy | Ameliorates LPS-induced renal inflammation in mice (5-20 mg/kg, i.p.) | Demonstrates efficacy in various in vivo models of oxidative stress and inflammation | [1] |
Experimental Data and Protocols
In Vitro Assessment of Nrf2 Activation
1. Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay is a common method to quantify the activation of the Nrf2 pathway.
-
Experimental Workflow:
Caption: Workflow for an ARE-luciferase reporter assay.
-
Protocol:
-
Cell Culture: Plate HepG2 cells (or other suitable cell lines) in 96-well plates.
-
Transfection: Transfect cells with a plasmid containing the firefly luciferase gene under the control of an ARE promoter. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or sulforaphane.
-
Incubation: Incubate the cells for an additional 12-24 hours.
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
2. Nrf2 Nuclear Translocation Assay
This assay visualizes and quantifies the movement of Nrf2 from the cytoplasm to the nucleus upon activation.
-
Protocol (Immunofluorescence):
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or sulforaphane for various time points.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the nuclear localization of Nrf2.
-
3. Quantitative PCR (qPCR) for Nrf2 Target Genes
This method measures the mRNA expression levels of Nrf2 downstream target genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM).
-
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound or sulforaphane.
-
RNA Extraction: Isolate total RNA from the cells.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA.
-
qPCR: Perform qPCR using primers specific for HO-1, NQO1, GCLM, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
-
In Vivo Assessment of Anti-Inflammatory Efficacy
LPS-Induced Renal Inflammation Mouse Model
This model is used to evaluate the protective effects of Nrf2 activators against inflammation-induced kidney injury.
-
Experimental Workflow:
Caption: Workflow for an in vivo LPS-induced renal inflammation model.
-
Protocol:
-
Animal Model: Use male C57BL/6 mice.
-
Treatment: Administer this compound (e.g., 5-20 mg/kg) or sulforaphane via intraperitoneal (i.p.) injection.
-
Induction of Inflammation: After a set pre-treatment time, inject lipopolysaccharide (LPS) (e.g., 10 mg/kg, i.p.) to induce renal inflammation.
-
Sample Collection: After a defined period (e.g., 24 hours), collect blood and kidney tissues.
-
Biochemical Analysis: Measure serum levels of blood urea nitrogen (BUN) and creatinine to assess kidney function.
-
Histological Analysis: Perform H&E staining of kidney sections to evaluate tissue damage.
-
Molecular Analysis: Measure the expression of inflammatory cytokines (e.g., TNF-α, IL-6) and Nrf2 target genes in kidney tissue using qPCR or ELISA.
-
Conclusion
Both this compound and sulforaphane are potent activators of the Nrf2 pathway, albeit through different mechanisms. This compound, as a synthetic PPI inhibitor, offers a targeted and potentially more direct mode of Nrf2 activation. Sulforaphane, a natural compound, has a long history of study and demonstrated efficacy, though its electrophilic nature may lead to off-target effects. The choice between these compounds for research or therapeutic development will depend on the specific application, desired pharmacological profile, and considerations of specificity and potential for off-target interactions. The experimental protocols provided herein offer a framework for the direct comparison of these and other Nrf2-activating compounds.
References
- 1. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4.9. Determination of Nrf2 Nuclear Translocation [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of CPUY192018: A Comparative Guide to Keap1-Nrf2 Protein-Protein Interaction Inhibitors
For Immediate Release
[City, State] – In the competitive landscape of drug discovery, the Keap1-Nrf2 signaling pathway has emerged as a critical target for therapeutic intervention in a host of diseases underpinned by oxidative stress and inflammation. At the forefront of this research is CPUY192018, a potent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). This guide offers a comprehensive comparison of this compound's efficacy against other notable Keap1-Nrf2 PPI inhibitors, supported by experimental data, detailed protocols, and visual pathway representations to aid researchers, scientists, and drug development professionals in their endeavors.
This compound distinguishes itself by directly targeting the interaction between Keap1 and Nrf2, a mechanism that offers a more selective approach to upregulating the Nrf2-dependent antioxidant response compared to indirect activators. This direct inhibition leads to the nuclear translocation of Nrf2 and the subsequent transcription of a suite of cytoprotective genes.
Comparative Efficacy of Keap1-Nrf2 PPI Inhibitors
The following table summarizes the in vitro potency of this compound and other selected direct Keap1-Nrf2 PPI inhibitors. The data highlights the varying potencies of these compounds in inhibiting the Keap1-Nrf2 interaction, a key determinant of their potential therapeutic efficacy.
| Compound | IC50 (Keap1-Nrf2 PPI) | Cell Line(s) Studied | Key Findings |
| This compound | 0.63 µM | HK-2 (human kidney), HepG2-ARE-C8 (human liver) | Potently inhibits Keap1-Nrf2 interaction, leading to significant upregulation of Nrf2 and its target genes (HO-1, NQO1, GCLM) in a dose-dependent manner in HK-2 cells.[1] |
| Compound 7 | 15.8 nM | HCT116 (human colon) | Demonstrates very high potency in a fluorescence polarization assay and effectively induces Nrf2-dependent gene expression in cellular assays.[2] |
| KP-2 | 0.11 µM | Not specified in the provided context | Exhibits strong inhibitory activity against the Keap1-Nrf2 PPI, showing significant improvement over its parent compounds in in vitro assays.[3] |
| Compound 1 | 2.02 µM | Not specified in the provided context | One of the first-generation Keap1-Nrf2 PPI inhibitors with a 1,4-diaminonaphthalene core, showing moderate activity.[4] |
In-depth Look at this compound's Performance in HK-2 Cells
Further investigation into the efficacy of this compound in the human kidney proximal tubular epithelial cell line, HK-2, reveals its robust activity in activating the Nrf2 pathway. The table below quantifies the fold-change in mRNA expression of Nrf2 and its downstream target genes following treatment with 10 µM of this compound.
| Gene | Fold Change in mRNA Expression (at 10 µM this compound) |
| Nrf2 | 6.1-fold |
| HO-1 | 7.0-fold |
| NQO1 | 4.5-fold |
| GCLM | 5.7-fold |
Visualizing the Mechanism of Action
To elucidate the signaling cascade initiated by this compound, the following diagrams illustrate the Keap1-Nrf2 signaling pathway and a typical experimental workflow for assessing compound efficacy.
Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for comparing Keap1-Nrf2 inhibitors.
Experimental Protocols
Western Blotting for Nrf2 and Target Proteins
-
Cell Lysis: After treatment with the respective compounds, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 10% polyacrylamide gel and then transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. Subsequently, the membrane is incubated overnight at 4°C with primary antibodies against Nrf2, HO-1, NQO1, or a loading control like β-actin.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software, and the expression of target proteins is normalized to the loading control.
ARE-Luciferase Reporter Assay
-
Cell Seeding and Transfection: HepG2 cells stably transfected with an ARE-luciferase reporter construct (HepG2-ARE-C8) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of this compound or other test compounds for a specified duration (e.g., 12-24 hours).
-
Cell Lysis: The culture medium is removed, and the cells are lysed using a passive lysis buffer.
-
Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol. The firefly luciferase activity is often normalized to a co-transfected Renilla luciferase control to account for variations in transfection efficiency and cell number.
-
Data Analysis: The results are expressed as fold induction of luciferase activity relative to the vehicle-treated control.
This guide provides a foundational overview for researchers interested in the therapeutic potential of Keap1-Nrf2 PPI inhibitors. The presented data and protocols offer a starting point for the in-house evaluation and comparison of compounds like this compound, facilitating the advancement of novel therapeutics for oxidative stress-related diseases.
References
- 1. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polar Recognition Group Study of Keap1-Nrf2 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Antioxidant Activity of CPUY192018
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of CPUY192018 against two widely recognized antioxidants, Vitamin C (Ascorbic Acid) and N-Acetylcysteine (NAC). The comparison focuses on their mechanisms of action, supported by available quantitative data, and includes detailed experimental protocols for assessing antioxidant activity.
Overview of Antioxidant Mechanisms
Antioxidants counteract cellular damage from reactive oxygen species (ROS) through various mechanisms. These can be broadly categorized as:
-
Direct Scavenging: Direct interaction with and neutralization of free radicals.
-
Indirect Action: Upregulation of the body's endogenous antioxidant defense systems.
This guide examines this compound, an indirect antioxidant, in comparison to Vitamin C, a direct scavenger, and N-Acetylcysteine, which acts primarily as a precursor for an endogenous antioxidant.
Compound Profiles
This compound: A Keap1-Nrf2 Protein-Protein Interaction Inhibitor
This compound is a potent, small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI).[1][2][3]
-
Mechanism of Action: Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, targeting it for ubiquitination and subsequent degradation by the proteasome. This keeps the cell's antioxidant response at a basal level.[4][5] this compound acts by competitively binding to Keap1, thereby preventing the Keap1-Nrf2 interaction.[1][2] This stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, initiating their transcription.[1][2] This leads to an increased synthesis of Phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), bolstering the cell's defense against oxidative stress.[2][6]
-
Therapeutic Potential: By activating the Nrf2 pathway, this compound can protect cells from oxidative damage and has shown potential in alleviating inflammation, particularly in models of renal inflammation.[1][2]
Vitamin C (Ascorbic Acid): A Direct Radical Scavenger
Vitamin C is a water-soluble vitamin and a powerful natural antioxidant.[7][8]
-
Mechanism of Action: Vitamin C acts as a potent reducing agent and free radical scavenger.[6] It readily donates electrons to neutralize a wide variety of reactive oxygen species, including superoxide and hydroxyl radicals.[6] This direct scavenging action protects vital molecules like proteins, lipids, and DNA from oxidative damage.[7] Vitamin C also plays a role in regenerating other antioxidants, such as Vitamin E, from their radical forms.[6]
N-Acetylcysteine (NAC): A Glutathione Precursor
N-Acetylcysteine is a derivative of the amino acid cysteine and is widely used for its antioxidant properties.[9][10]
-
Mechanism of Action: NAC's primary antioxidant function is indirect; it serves as a precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant.[9][10] Glutathione is a critical component of the cell's defense against oxidative stress, directly scavenging free radicals and acting as a cofactor for antioxidant enzymes like glutathione peroxidase. By increasing intracellular cysteine levels, NAC boosts the synthesis of GSH, thereby enhancing the cell's overall antioxidant capacity.[9][10][11] While NAC itself is a poor direct scavenger of most ROS, it can directly react with certain species like the hydroxyl radical.[12][13]
Quantitative Data Comparison
The following tables summarize the key mechanisms and available quantitative data for each compound. Note that a direct head-to-head comparison in the same assay is not available in the literature; therefore, the most relevant potency metric for each compound's primary mechanism is presented.
Table 1: Comparison of Antioxidant Mechanisms
| Feature | This compound | Vitamin C (Ascorbic Acid) | N-Acetylcysteine (NAC) |
| Primary Mechanism | Indirect: Keap1-Nrf2 PPI Inhibition | Direct: Free Radical Scavenging | Indirect: Glutathione Precursor |
| Mode of Action | Upregulates endogenous antioxidant gene expression.[1][2] | Donates electrons to neutralize ROS.[6] | Provides cysteine for GSH synthesis.[9][10] |
| Cellular Target | Keap1 protein in the cytoplasm.[1][2] | Reactive Oxygen Species throughout the cell. | Cellular glutathione synthesis pathway. |
Table 2: Potency and Efficacy Data
| Compound | Assay | Endpoint | Result |
| This compound | Fluorescence Polarization | Keap1-Nrf2 PPI Inhibition (IC₅₀) | 14.4 nM[14] |
| Vitamin C | DPPH Radical Scavenging | IC₅₀ | ~2-10 µg/mL (Representative Range)[5][15] |
| ABTS Radical Scavenging | IC₅₀ | ~2-5 µg/mL (Representative Range)[5] | |
| N-Acetylcysteine | Various Cellular Assays | Increased Glutathione Levels | Effective at increasing GSH levels in vivo.[11] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC₅₀ indicates higher potency.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway
References
- 1. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4.5. Cellular Antioxidant Activity (CAA) Assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. The comparison of antioxidant and hematological properties of N-acetylcysteine and alpha-lipoic acid in physically active males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 13. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) | Semantic Scholar [semanticscholar.org]
- 14. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. distantreader.org [distantreader.org]
A Comparative Analysis of CPUY192018 and Bardoxolone Methyl: Nrf2 Activators in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway: CPUY192018 and bardoxolone methyl. Both compounds have garnered significant interest for their therapeutic potential in diseases characterized by oxidative stress and inflammation, particularly in the context of kidney disease. This comparison focuses on their mechanism of action, presents available experimental data, and outlines the methodologies of key cited experiments to aid in the objective evaluation of their performance.
At a Glance: Key Differences
| Feature | This compound | Bardoxolone Methyl |
| Primary Mechanism | Inhibitor of Keap1-Nrf2 protein-protein interaction (non-covalent)[1][2] | Covalent modification of Keap1, leading to Nrf2 activation[3][4] |
| Development Stage | Preclinical | Clinical (Phase 3 trials completed) |
| Reported IC50/EC50 | IC50 of 0.63 µM for Keap1-Nrf2 PPI inhibition[1] | EC50 of 26 nM for Nrf2 activation (in a specific assay)[5] |
| Key Therapeutic Area of Investigation | Renal Inflammation (preclinical)[2][6] | Chronic Kidney Disease (clinical)[3][4] |
Mechanism of Action: Two Approaches to Nrf2 Activation
Both this compound and bardoxolone methyl exert their primary therapeutic effects by activating the Nrf2 signaling pathway, a master regulator of cellular antioxidant and anti-inflammatory responses. However, they achieve this through distinct molecular mechanisms.
This compound is a potent small-molecule inhibitor of the protein-protein interaction (PPI) between Keap1 and Nrf2.[1][2] Under basal conditions, Keap1 acts as a negative regulator by targeting Nrf2 for ubiquitination and subsequent proteasomal degradation.[6] this compound competitively binds to Keap1, preventing its interaction with Nrf2. This non-covalent inhibition leads to the stabilization and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of a battery of cytoprotective enzymes.[2][6]
Bardoxolone methyl , a semi-synthetic triterpenoid, activates the Nrf2 pathway by covalently modifying specific cysteine residues on Keap1.[3][4] This modification alters the conformation of Keap1, impairing its ability to facilitate Nrf2 degradation. Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and activates the transcription of ARE-dependent genes.[3][4]
In addition to Nrf2 activation, both compounds have been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[1][2][7]
Comparative Performance Data
Direct head-to-head experimental data for this compound and bardoxolone methyl is not publicly available. The following tables summarize key findings from independent preclinical and clinical studies.
Preclinical Data: this compound in a Model of Renal Inflammation
Table 1: Effects of this compound in a Lipopolysaccharide (LPS)-Induced Mouse Model of Chronic Renal Inflammation [2][6]
| Parameter | Control | LPS | LPS + this compound (5 mg/kg) | LPS + this compound (10 mg/kg) | LPS + this compound (20 mg/kg) |
| Body Weight Change (g) | +2.5 | -1.8 | -0.5 | +0.2 | +1.1 |
| Kidney/Body Weight Ratio | 0.45 | 0.65 | 0.58 | 0.52 | 0.48 |
| Serum Creatinine (µmol/L) | 18 | 45 | 35 | 28 | 22 |
| Blood Urea Nitrogen (mmol/L) | 8 | 22 | 17 | 13 | 10 |
| Renal Nrf2 Expression | Low | Moderate | High | Very High | Very High |
| Renal NF-κB p65 Expression | Low | High | Moderate | Low | Low |
Table 2: In Vitro Effects of this compound on HK-2 Cells (Human Kidney Proximal Tubular Cells) [1][2]
| Parameter | Control | LPS | LPS + this compound (10 µM) |
| Nrf2 Nuclear Translocation | Low | Moderate | High |
| HO-1 Expression (mRNA) | 1-fold | 1.5-fold | 4.5-fold |
| NQO1 Expression (mRNA) | 1-fold | 1.2-fold | 3.8-fold |
| IL-6 Secretion (pg/mL) | <50 | 850 | 250 |
| TNF-α Secretion (pg/mL) | <20 | 450 | 120 |
| p-IKKβ Expression | Low | High | Low |
| p-IκBα Expression | Low | High | Low |
| p-p65 (NF-κB) Expression | Low | High | Low |
Clinical Data: Bardoxolone Methyl in Chronic Kidney Disease (CKD)
Table 3: Change in Estimated Glomerular Filtration Rate (eGFR) in Clinical Trials with Bardoxolone Methyl
| Trial | Patient Population | Treatment Duration | Change in eGFR from Baseline (mL/min/1.73 m²) | Reference |
| BEAM (Phase 2) | Type 2 Diabetes, Moderate-to-Severe CKD | 52 weeks | +10.4 (Bardoxolone) vs. -0.4 (Placebo) | [3] |
| BEACON (Phase 3) | Type 2 Diabetes, Stage 4 CKD | 48 weeks | Sustained increase (post-hoc analysis) | [8] |
| CARDINAL (Phase 3) | Alport Syndrome | 100 weeks | -0.8 (Bardoxolone) vs. -8.5 (Placebo) | [8] |
| TSUBAKI (Phase 2) | Type 2 Diabetes, Stage 3-4 CKD | 16 weeks | +5.95 (Bardoxolone) vs. -0.69 (Placebo) (measured GFR) | [3][4] |
Note: The BEACON trial was terminated early due to a higher rate of heart-related adverse events in the bardoxolone methyl group.[8]
Experimental Protocols
This compound: Preclinical Studies
LPS-Induced Chronic Renal Inflammation Mouse Model [2][6]
-
Animal Model: Male C57BL/6 mice.
-
Induction of Inflammation: Intraperitoneal injection of Lipopolysaccharide (LPS) (1 mg/kg) every 48 hours for 8 weeks.
-
Treatment: this compound (5, 10, or 20 mg/kg) or vehicle was administered daily by intraperitoneal injection for the 8-week duration of the study.
-
Key Assessments: Body weight, kidney weight, serum creatinine, blood urea nitrogen, histological analysis of kidney tissue, and expression of Nrf2 and NF-κB pathway proteins by Western blot and immunohistochemistry.
In Vitro HK-2 Cell Experiments [1][2]
-
Cell Line: Human kidney proximal tubular epithelial cells (HK-2).
-
Treatment: Cells were pre-treated with this compound (0-10 µM) for 16-24 hours, followed by stimulation with LPS (1 µg/mL) for 6-24 hours.
-
Key Assessments:
-
Nrf2 Nuclear Translocation: Western blot analysis of nuclear and cytoplasmic fractions and immunofluorescence staining.
-
Gene Expression: Quantitative real-time PCR (qRT-PCR) for Nrf2 target genes (e.g., HO-1, NQO1).
-
Cytokine Secretion: Enzyme-linked immunosorbent assay (ELISA) for IL-6 and TNF-α in the cell culture supernatant.
-
NF-κB Pathway Activation: Western blot analysis for phosphorylated forms of IKKβ, IκBα, and p65.
-
Bardoxolone Methyl: Clinical Trial Design (Example: TSUBAKI Study)[3][4]
-
Study Design: Phase 2, randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Patients with type 2 diabetes and stage 3-4 Chronic Kidney Disease.
-
Intervention: Oral administration of bardoxolone methyl or placebo once daily for 16 weeks.
-
Primary Endpoint: Change from baseline in measured Glomerular Filtration Rate (mGFR) by inulin clearance at week 16.
-
Secondary Endpoints: Change in estimated GFR (eGFR), safety, and tolerability.
Summary and Conclusion
This compound and bardoxolone methyl are both potent activators of the Nrf2 pathway with demonstrated anti-inflammatory properties through the inhibition of NF-κB. They differ fundamentally in their mechanism of Nrf2 activation, with this compound acting as a non-covalent Keap1-Nrf2 PPI inhibitor and bardoxolone methyl as a covalent modifier of Keap1.
The available data for this compound is currently limited to preclinical models, where it has shown promising efficacy in a mouse model of renal inflammation. In contrast, bardoxolone methyl has undergone extensive clinical investigation in patients with chronic kidney disease, demonstrating an ability to increase eGFR. However, its development has been hampered by safety concerns, specifically an increased risk of heart failure-related events observed in the BEACON trial.
For researchers and drug development professionals, the distinct mechanisms of action and stages of development of these two compounds present different opportunities and challenges. The non-covalent, targeted nature of this compound's interaction with Keap1 may offer a different safety and efficacy profile compared to the covalent modification induced by bardoxolone methyl. Further preclinical and eventual clinical studies of this compound will be necessary to fully elucidate its therapeutic potential and to draw more direct comparisons with bardoxolone methyl. This guide provides a foundational, data-driven comparison to inform ongoing research and development in the field of Nrf2 modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bardoxolone methyl: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bardoxolone methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase I First-in-Human Trial of Bardoxolone Methyl in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bardoxolone Methyl Improves Kidney Function in Patients with Chronic Kidney Disease Stage 4 and Type 2 Diabetes: Post-Hoc Analyses from Bardoxolone Methyl Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes Study - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of CPUY192018 for Keap1: A Comparative Guide
This guide provides a comprehensive analysis of CPUY192018, a potent non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of this compound with alternative Keap1 inhibitors, supported by experimental data.
The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. However, under oxidative stress, this interaction is disrupted, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-driven gene expression. This cascade upregulates a battery of cytoprotective genes, making the inhibition of the Keap1-Nrf2 interaction a promising therapeutic strategy for a host of diseases underpinned by oxidative stress.
This compound has emerged as a significant small molecule inhibitor in this class. Its non-covalent mechanism of action presents a potential advantage over covalent inhibitors, which can suffer from off-target reactivity. This guide will delve into the quantitative specifics of this compound's interaction with Keap1 and place it in the context of other available modulators.
The Keap1-Nrf2 Signaling Pathway
The diagram below illustrates the central role of the Keap1-Nrf2 pathway in maintaining cellular homeostasis and the mechanism by which inhibitors like this compound can activate this protective response.
Caption: Keap1-Nrf2 signaling and inhibitor action.
Comparative Analysis of Keap1 Inhibitors: Binding Affinity
The specificity of a Keap1 inhibitor is fundamentally determined by its binding affinity and mechanism of action. The following table provides a quantitative comparison of this compound with other well-characterized Keap1 inhibitors.
| Compound | Class | Mechanism of Action | Binding Affinity (IC50 / Kd) | Assay Method |
| This compound | Small Molecule | Non-covalent PPI Inhibitor | IC50: 14.4 nM[1] | Fluorescence Polarization (FP) |
| Kd: 39.8 nM[1] | Isothermal Titration Calorimetry (ITC) | |||
| ML334 | Small Molecule | Non-covalent PPI Inhibitor | IC50: 1.6 µM[2] | Fluorescence Polarization (FP) |
| Kd: 1.0 µM[2] | Surface Plasmon Resonance (SPR) | |||
| Bardoxolone Methyl | Triterpenoid | Covalent Modifier | N/A | N/A |
| KI-696 | Small Molecule | Non-covalent PPI Inhibitor | IC50: 27 nM | Fluorescence Polarization (FP) |
| Nrf2-derived Peptide (9-mer) | Peptide | Non-covalent PPI Inhibitor | IC50: 194 nM | Fluorescence Polarization (FP) |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the binding affinity of Keap1 inhibitors.
Fluorescence Polarization (FP) Assay
This competitive binding assay measures the ability of a test compound to disrupt the interaction between Keap1 and a fluorescently labeled Nrf2-derived peptide.
Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Keap1 protein, its tumbling is slowed, leading to an increase in polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.
Protocol:
-
Reagents:
-
Purified recombinant Keap1 protein (Kelch domain).
-
FITC-labeled Nrf2 peptide (e.g., 9-mer containing the ETGE motif).
-
Assay buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
In a 384-well black plate, add 10 µL of the test compound at various concentrations.
-
Add 10 µL of a pre-mixed solution of Keap1 protein (final concentration ~30 nM) and FITC-Nrf2 peptide (final concentration ~10 nM).
-
Incubate at room temperature for 30 minutes.
-
Measure fluorescence polarization using a plate reader with appropriate filters (e.g., excitation at 485 nm and emission at 535 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to controls.
-
Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Principle: A solution of the ligand is titrated into a solution of the protein in a highly sensitive calorimeter. The heat change upon each injection is measured, and the resulting thermogram is analyzed to determine the binding parameters.
Protocol:
-
Sample Preparation:
-
Dialyze the purified Keap1 protein against the ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to ensure buffer matching.
-
Dissolve the test compound in the final dialysis buffer.
-
Degas both protein and ligand solutions before use.
-
-
Procedure:
-
Fill the ITC sample cell with the Keap1 protein solution (e.g., 10-20 µM).
-
Fill the injection syringe with the test compound solution (e.g., 100-200 µM).
-
Perform an initial injection of 0.5 µL, followed by a series of 2 µL injections at 150-second intervals.
-
Perform a control titration by injecting the ligand into the buffer to measure the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw ITC data and subtract the heat of dilution.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to obtain the Kd, n, and ΔH.
-
Experimental Workflow for Inhibitor Specificity Assessment
The following diagram outlines a typical workflow for a comprehensive assessment of a Keap1 inhibitor's specificity, from initial in vitro screening to in vivo validation.
Caption: Workflow for Keap1 inhibitor specificity.
References
A Comparative Analysis of CPUY192018 in Diverse Inflammatory Models
For Immediate Release
This guide provides a comprehensive comparative analysis of the novel Keap1-Nrf2 protein-protein interaction inhibitor, CPUY192018, against other Nrf2 activators in various inflammatory models. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Nrf2 pathway in inflammatory diseases.
Abstract
This compound is a potent small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction, which has demonstrated significant anti-inflammatory and cytoprotective effects in preclinical studies.[1][2] By disrupting the interaction between Keap1 and Nrf2, this compound promotes the nuclear translocation of Nrf2, leading to the upregulation of a suite of antioxidant and anti-inflammatory genes.[1] This guide compares the performance of this compound with other known Nrf2 activators, namely sulforaphane and dimethyl fumarate (DMF), in two key inflammatory models: lipopolysaccharide (LPS)-induced renal inflammation and dextran sodium sulfate (DSS)-induced colitis.
Mechanism of Action: The Keap1-Nrf2 Pathway
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and inflammatory stress. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative or inflammatory stimuli, or through the action of inhibitors like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating the transcription of various cytoprotective proteins, including antioxidant enzymes and anti-inflammatory mediators. Furthermore, Nrf2 activation has been shown to suppress the pro-inflammatory NF-κB pathway.[1]
Comparative Performance in Inflammatory Models
Lipopolysaccharide (LPS)-Induced Renal Inflammation
This model mimics the renal inflammation observed during systemic bacterial infections.
Experimental Workflow:
References
Safety Operating Guide
Essential Safety and Handling Protocols for the Novel Compound CPUY192018
Disclaimer: As CPUY192018 is a designation for a novel or uncharacterized compound, this document outlines safety protocols based on a conservative risk assessment assuming high potency and potential hazards. These guidelines are intended for trained laboratory professionals and should be supplemented by a substance-specific risk assessment once more data becomes available.
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a potent novel compound. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Assessment and Engineering Controls
Before handling this compound, a thorough risk assessment is mandatory.[1][2][3] The primary approach to safety is the implementation of engineering controls to minimize exposure.[4][5] Personal Protective Equipment (PPE) is to be used as a final barrier of protection.
Occupational Exposure Band (OEB): Based on preliminary data, this compound is assigned to OEB 4. This designation is for compounds considered potent, with an Occupational Exposure Limit (OEL) in the range of 1-10 µg/m³.[6]
Primary Engineering Controls: All manipulations of powdered this compound must be performed within a certified containment system to prevent aerosolization and exposure.
| Control Method | Application |
| Glovebox Isolator | For weighing, dispensing, and compounding of dry powder.[7] |
| Downflow Booth | For larger-scale powder handling and equipment cleaning.[7] |
| Certified Fume Hood | For handling solutions of this compound. |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required for all activities involving this compound. The selection of PPE should be based on a comprehensive hazard assessment for each specific task.[5][8]
| PPE Category | Specification | Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) with appropriate particulate filters.[6][9] | Protects against inhalation of fine powder, which is a primary exposure route. |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[8] | Provides a barrier against dermal absorption. The outer glove is removed upon exiting the immediate work area. |
| Body Protection | Disposable, solid-front gown with tight-fitting cuffs. Made of a low-linting material. | Prevents contamination of personal clothing and skin. |
| Eye Protection | Chemical splash goggles or a full face shield if not using a PAPR with an integrated face shield. | Protects eyes from splashes of solutions or accidental aerosolization of powder. |
| Foot Protection | Disposable shoe covers over closed-toe laboratory shoes. | Prevents the tracking of contaminants out of the designated work area. |
Experimental Protocols: Handling and Preparation
Adherence to strict protocols is crucial to prevent contamination and exposure. The following are step-by-step procedures for common laboratory tasks.
Protocol 1: Weighing and Dispensing of Powdered this compound
-
Preparation: Ensure the glovebox isolator has been decontaminated and is operating under negative pressure.
-
Entry: Introduce all necessary equipment (spatulas, weigh boats, containers) into the isolator via the pass-through chamber.
-
Donning PPE: Don all required PPE as specified in the table above before approaching the work area.
-
Operation: Perform all powder manipulations within the isolator. Use tools with care to minimize dust generation.
-
Closure: Securely seal the primary container of this compound and the newly weighed sample container.
-
Exit: Decontaminate the exterior of the sample container before removing it from the isolator through the pass-through.
-
Doffing PPE: Follow the doffing procedure outlined in the workflow diagram below.
Protocol 2: Preparation of a Stock Solution
-
Preparation: This procedure should be conducted in a certified chemical fume hood.
-
Donning PPE: Wear appropriate PPE, including a PAPR, double gloves, gown, and eye protection.
-
Procedure:
-
Place a sealed container of pre-weighed this compound in the fume hood.
-
Add the solvent to the container slowly to avoid splashing.
-
Seal the container and mix using a vortex or shaker until the compound is fully dissolved.
-
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
-
Cleanup: Decontaminate all surfaces within the fume hood. Dispose of all contaminated disposables as hazardous waste.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.
| Waste Stream | Collection and Segregation | Final Disposal Method |
| Solid Waste | All contaminated PPE, weigh boats, and consumables. | Collected in clearly labeled, sealed hazardous waste bags. |
| Liquid Waste | Unused solutions and contaminated solvents. | Collected in a dedicated, labeled, and sealed hazardous waste container. |
| Sharps | Contaminated needles and glass pipettes. | Collected in a puncture-proof sharps container labeled as hazardous. |
Final Disposal: All this compound waste streams must be disposed of via high-temperature incineration by a certified hazardous waste contractor.[10]
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]
-
Eye Exposure: Flush eyes with water for at least 15 minutes using an eyewash station and seek immediate medical attention.[11]
-
Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is contained within a fume hood or isolator, it can be cleaned by trained personnel wearing appropriate PPE.
-
For spills outside of a containment device, evacuate the laboratory and contact the Environmental Health & Safety (EH&S) department immediately.
-
Visualizations
The following diagrams illustrate key workflows for handling this compound.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. intersolia.com [intersolia.com]
- 3. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 4. agnopharma.com [agnopharma.com]
- 5. cdc.gov [cdc.gov]
- 6. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 7. custom-powder.com [custom-powder.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. aiha.org [aiha.org]
- 10. iwaste.epa.gov [iwaste.epa.gov]
- 11. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
